molecular formula C14H14ClN3 B11855164 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile CAS No. 88347-02-8

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Cat. No.: B11855164
CAS No.: 88347-02-8
M. Wt: 259.73 g/mol
InChI Key: LYHPSNWXZBLJAX-UHFFFAOYSA-N
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Description

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile (CAS 88347-02-8) is a synthetically valuable quinoline derivative with the molecular formula C14H14ClN3 and a molecular weight of 259.73 g/mol . This compound serves as a crucial chemical intermediate in medicinal chemistry, particularly in the synthesis of complex pentacyclic benzimidazole scaffolds . Such scaffolds are designed and evaluated for their potent antiproliferative activity against a diverse panel of human cancer cell lines, demonstrating significant potential in the development of novel anticancer agents . The compound's mechanism of action is linked to its role as a precursor to molecules that can interact with nucleic acids. Research indicates that related pentacyclic benzimidazoles exhibit a mixed binding mode—including intercalation—with DNA and RNA, which can disrupt critical intracellular processes and contribute to their biological activity . As a key building block in organic synthesis, this chemical enables exploration into the structure-activity relationships of nitrogen heterocycles, a core structural element in numerous pharmacologically active compounds . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

88347-02-8

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-7-(2-methylpropylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C14H14ClN3/c1-9(2)7-17-13-4-3-10-5-11(15)8-18-14(10)12(13)6-16/h3-5,8-9,17H,7H2,1-2H3

InChI Key

LYHPSNWXZBLJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for chemists to modulate biological activity through the introduction of various functional groups.[3] This guide provides a comprehensive technical overview of a specific derivative, 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile, a molecule of interest for researchers in drug discovery and development. While specific experimental data for this exact compound is not widely published, this document will synthesize information from closely related analogues and fundamental chemical principles to provide a detailed profile of its predicted properties, a plausible synthetic route, and its potential as a therapeutic agent.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound combines several key functional groups that are expected to influence its chemical behavior and biological activity. The quinoline core provides a planar, aromatic system. The chloro group at the 3-position is an electron-withdrawing group that can influence the reactivity of the quinoline ring. The isobutylamino group at the 7-position is an electron-donating group that can modulate the electronic properties and solubility of the molecule. Finally, the carbonitrile group at the 8-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally related compounds.[4]

PropertyPredicted Value
Molecular Formula C₁₄H₁₄ClN₃
Molecular Weight 259.74 g/mol
logP 3.5 - 4.5
pKa (most basic) 4.0 - 5.0 (quinoline nitrogen)
Aqueous Solubility Low
Hydrogen Bond Donors 1 (amine)
Hydrogen Bond Acceptors 3 (quinoline nitrogen, nitrile nitrogen)
Polar Surface Area ~50 Ų

Proposed Synthesis and Purification

A plausible synthetic route to this compound can be designed based on established methods for quinoline synthesis and functionalization.[5][6] A potential multi-step synthesis is outlined below.

A Substituted Aniline B Cyclization/Chlorination A->B e.g., Combes synthesis C 7-amino-3-chloroquinoline-8-carbonitrile B->C Further functionalization D Reductive Amination C->D Isobutyraldehyde, NaBH(OAc)3 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

  • Synthesis of a 7-amino-3-chloroquinoline-8-carbonitrile intermediate: This could potentially be achieved through a multi-step process starting from a suitably substituted aniline. A Combes quinoline synthesis followed by chlorination and introduction of the nitrile and amino groups at the 8 and 7 positions, respectively, would be a logical approach.[6]

  • Reductive Amination: The 7-amino-3-chloroquinoline-8-carbonitrile intermediate would then undergo a reductive amination reaction with isobutyraldehyde.

    • Dissolve the 7-amino-3-chloroquinoline-8-carbonitrile intermediate in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

    • Add isobutyraldehyde (1.1 equivalents) to the solution.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.[7][8] The predicted spectral data are summarized below.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH2 (quinoline)
~7.8d1HH4 (quinoline)
~7.5d1HH5 (quinoline)
~6.8d1HH6 (quinoline)
~5.5br s1HNH (amine)
~3.2t2HN-CH₂ (isobutyl)
~2.1m1HCH (isobutyl)
~1.0d6H2 x CH₃ (isobutyl)

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150C2
~148C8a
~145C7
~135C4
~130C5
~125C3
~120C4a
~118CN
~115C6
~105C8
~53N-CH₂
~28CH
~20CH₃

Predicted IR Spectral Data (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3350 - 3450N-H stretch (amine)
2900 - 3000C-H stretch (aliphatic)
~2220C≡N stretch (nitrile)
1580 - 1620C=C and C=N stretch (aromatic)
~1250C-N stretch (amine)
~750C-Cl stretch

Mass Spectrometry (ESI+)

The predicted m/z for the protonated molecule [M+H]⁺ would be approximately 260.09, showing a characteristic isotopic pattern for a compound containing one chlorine atom.

Potential Biological Activity and Therapeutic Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[9][10] The specific combination of substituents in this compound suggests several potential therapeutic applications.

Anticancer Potential

Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][11] The presence of the electron-withdrawing chloro and nitrile groups, combined with the lipophilic isobutylamino side chain, could contribute to interactions with specific biological targets within cancer cells.

Potential Mechanism of Action: Kinase Inhibition

One plausible mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Compound 3-Chloro-7-(isobutylamino) quinoline-8-carbonitrile Compound->Receptor Inhibition

Caption: Hypothetical mechanism of action via receptor tyrosine kinase inhibition.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the basis for several well-known antimalarial drugs like chloroquine.[12] The 7-aminoquinoline core is a key feature for antimalarial activity. Additionally, various quinoline derivatives have shown promising antibacterial and antifungal properties.[13][14] The specific compound could be investigated for its efficacy against various pathogens.

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. Based on the well-established pharmacology of the quinoline scaffold and the predicted properties of this specific derivative, it warrants further investigation as a potential anticancer, antimicrobial, or antimalarial agent. The proposed synthetic route provides a practical starting point for its chemical synthesis, and the predicted spectroscopic data will be invaluable for its characterization. Future studies should focus on the synthesis and in vitro biological evaluation of this compound to validate its therapeutic potential.

References

  • Verma, A., Joshi, N., Singh, D., & Singh, P. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 23(10), 4293–4308.
  • (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIV
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  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Kumar, S., Bawa, S., & Gupta, H. (2009).
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  • Mahyavanshi, J. B., Patel, J. K., & Patel, K. D. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
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  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • 3,7-Dichloroquinoline-8-carboxylic acid. PMC - NIH.
  • 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differenti
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

CAS number lookup for 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

[1][2][3]

Part 1: Chemical Identity & Core Data

The compound This compound is a functionalized quinoline derivative characterized by a chloro group at the C3 position, an isobutylamino group at C7, and a nitrile (cyano) group at C8.[1][2][3][4] It serves as a critical scaffold for generating 8-quinolinecarboxylic acid derivatives, a class of compounds with significant auxinic herbicidal activity (e.g., analogs of Quinclorac).[1][2][3]

Identification Matrix
PropertySpecification
CAS Number 88347-02-8
IUPAC Name 3-Chloro-7-[(2-methylpropyl)amino]quinoline-8-carbonitrile
Molecular Formula C₁₄H₁₄ClN₃
Molecular Weight 259.73 g/mol
SMILES CC(C)CNc1ccc2cc(Cl)cnc2c1C#N
InChI Key (Calculated) PGBJLJGMLWPGHE-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in water
Structural Significance

The 3,7,8-trisubstituted quinoline core is electronically tuned for specific biological interactions.[1][2][3]

  • C3-Chloro: Enhances metabolic stability and lipophilicity.[1][2][3]

  • C7-Isobutylamino: Provides steric bulk and hydrophobic interaction capability; introduced via nucleophilic aromatic substitution (SₙAr).[1][2][3]

  • C8-Cyano: A versatile electrophile that can be hydrolyzed to a carboxylic acid (for auxinic activity) or reduced to an amine (for DNA intercalation or kinase inhibition).[1][2][3]

Part 2: Synthesis & Reaction Protocols

The synthesis of CAS 88347-02-8 typically follows a convergent route starting from a 3,7-dihaloquinoline-8-carbonitrile precursor.[1][2][3] The high reactivity of the C7 position (activated by the electron-withdrawing C8-cyano and the quinoline nitrogen) allows for regioselective nucleophilic substitution.[1][2][3]

Synthesis Workflow (Graphviz)[1][2][3]

Synthesis_PathwayStart3,7-Dichloroquinoline-8-carbonitrile(Precursor)ConditionsDMSO/K2CO3100°C, 4hStart->Conditions+ ReagentReagentIsobutylamine(Nucleophile)Reagent->ConditionsProduct3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile(CAS 88347-02-8)Conditions->ProductRegioselective SₙArHydrolysis3-Chloro-7-(isobutylamino)quinoline-8-carboxylic acid(Herbicidal Analog)Product->HydrolysisH2SO4/H2O(Hydrolysis)

Figure 1: Synthetic pathway for CAS 88347-02-8 via Nucleophilic Aromatic Substitution (SₙAr).[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of this compound via SₙAr.

Reagents:

  • 3,7-Dichloroquinoline-8-carbonitrile (1.0 eq)[1][2][3]

  • Isobutylamine (1.2 eq)[1][2][3]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][2][3]

  • Dimethyl Sulfoxide (DMSO) (Solvent, 10 mL/g)[1][2][3]

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,7-dichloroquinoline-8-carbonitrile in anhydrous DMSO.

  • Addition: Add anhydrous K₂CO₃ followed by the dropwise addition of isobutylamine.

    • Note: The C7-chlorine is significantly more labile than the C3-chlorine due to the ortho-effect of the electron-withdrawing cyano group at C8.[1][2][3]

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[1][2][3]

  • Workup: Cool the reaction mixture to room temperature and pour onto crushed ice/water. A precipitate should form.[1][2][3]

  • Isolation: Filter the solid, wash extensively with water to remove DMSO and inorganic salts, and dry under vacuum.[1][2]

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Yield: Typical yields range from 85% to 95%.[1][2][3]

Part 3: Applications & Utility

Agrochemical Intermediate

The primary utility of CAS 88347-02-8 lies in its role as a precursor to quinoline-8-carboxylic acid herbicides .[1][2][3]

  • Mechanism: The nitrile group is hydrolyzed (using H₂SO₄ or NaOH) to the carboxylic acid.[1][2]

  • Activity: 3,7-Disubstituted quinoline-8-carboxylic acids mimic the plant hormone indole-3-acetic acid (auxin), causing uncontrolled growth and plant death in broadleaf weeds.[1][2][3] The isobutylamino group modifies the lipophilicity and transport properties compared to the parent herbicide Quinclorac.[1][2]

Medicinal Chemistry

In drug discovery, the 8-cyanoquinoline scaffold is explored for:

  • Kinase Inhibition: The planar quinoline ring can bind to the ATP-binding pocket of kinases (e.g., EGFR, Src).[1][2][3] The C7-amine provides a vector for solubilizing groups.[1][2][3]

  • Topoisomerase Inhibition: Amino-substituted quinolines are classic intercalators; the 8-cyano group can be converted to amidines or other DNA-binding motifs.[1][2][3]

References

  • PubChem. (2025).[1][2][3][5] Compound Summary: 7-Amino-3-chloroquinoline-8-carbonitrile (Parent Scaffold).[1][2][3][4][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

  • Google Patents. (n.d.).[1][2][3] Search Results for Substituted 3-quinolinecarbonitriles and 8-quinolinecarbonitriles as Herbicidal Intermediates. Retrieved from

Navigating the Synthesis and Handling of Quinoline-8-Carbonitrile Derivatives: A Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives demonstrating a vast array of biological activities and functional applications.[1] Among these, quinoline-8-carbonitrile and its analogues represent a critical subclass, serving as key intermediates and pharmacophores in drug discovery. Their synthesis and handling, however, demand a nuanced understanding of their chemical reactivity and toxicological profiles. This guide provides an in-depth, experience-driven perspective on the safe and effective management of quinoline-8-carbonitrile derivatives in a research and development setting.

Hazard Identification and Risk Assessment: Beyond the Label

While a Safety Data Sheet (SDS) provides a foundational overview, a comprehensive risk assessment for quinoline-8-carbonitrile derivatives requires a deeper dive into the toxicology of both the quinoline core and the nitrile functional group.

Toxicological Profile of the Quinoline Core:

The toxicity of quinoline derivatives is highly dependent on the nature and position of their substituents.[1] The parent quinoline molecule is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[2][3][4] It is also recognized as toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, all derivatives should be handled with the presumption of similar or greater toxicity until proven otherwise. High exposures can lead to symptoms such as headache, nausea, and dizziness, and may cause liver damage.[5]

The Nitrile Functional Group:

The presence of the carbonitrile (-C≡N) group introduces specific hazards. While not all nitriles are as acutely toxic as inorganic cyanides, they can release hydrogen cyanide upon hydrolysis or combustion. Therefore, it is crucial to avoid contact with strong acids and open flames.

A summary of the GHS hazard statements for the parent quinoline molecule provides a baseline for risk assessment:

  • H301/H302: Toxic or Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[2][3][6]

  • H319: Causes serious eye irritation[2][3][6]

  • H341: Suspected of causing genetic defects[2][3]

  • H350: May cause cancer[2][3]

  • H411: Toxic to aquatic life with long lasting effects[2][7]

Risk Assessment Workflow:

A prudent risk assessment workflow involves a multi-step process that goes beyond simply reading the SDS.

Caption: A systematic workflow for assessing the risks associated with quinoline-8-carbonitrile derivatives.

Safe Handling and Engineering Controls

Given the potential hazards, a multi-layered approach to safety is paramount, starting with robust engineering controls and stringent work practices.

2.1. Engineering Controls:

  • Fume Hood: All manipulations of quinoline-8-carbonitrile derivatives, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[3]

2.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for minimizing exposure.

PPE ItemSpecificationRationale
Gloves Disposable nitrile gloves (minimum 4-5 mil thickness) are suitable for incidental contact.[9][10] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[8]Nitrile provides good resistance to a range of chemicals, but breakthrough times can be short for certain organic solvents.[9][10] Never reuse disposable gloves.[9][10]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard.[8]Protects against splashes and aerosols that could cause serious eye irritation or damage.[6]
Lab Coat A flame-resistant lab coat with full-length sleeves is required.Protects skin from accidental contact and provides a barrier against spills.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[11]Protects feet from spills and falling objects.

2.3. Work Practices:

  • Designated Area: Establish a designated area within the fume hood for working with quinoline-8-carbonitrile derivatives. This area should be clearly labeled.[8]

  • Cross-Contamination: Be mindful of cross-contamination. Remove gloves before touching common surfaces like door handles, keyboards, and phones.[9][10]

  • Hygiene: Wash hands thoroughly with soap and water after handling these compounds, even if gloves were worn.[3][7] Do not eat, drink, or smoke in the laboratory.[3][12]

Synthesis Protocols: A Focus on Safety

The synthesis of quinoline-8-carbonitrile derivatives often involves reactions that require careful control of conditions to ensure both safety and optimal yield. Common synthetic routes include the Skraup synthesis, Doebner-von Miller reaction, and Friedlander synthesis.[13][14]

General Protocol for a Palladium-Catalyzed Cyanation Reaction (Illustrative Example):

This protocol outlines a common method for introducing the nitrile group onto a quinoline scaffold.

  • Inert Atmosphere: All glassware should be oven-dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon). This is crucial for preventing the degradation of the catalyst and reagents.

  • Reagent Addition: In a certified chemical fume hood, charge the reaction vessel with the halo-quinoline substrate, a palladium catalyst (e.g., Pd(dppf)Cl2), a cyanide source (e.g., zinc cyanide), and a suitable solvent (e.g., DMF or DMA).

  • Degassing: The reaction mixture should be degassed by bubbling with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction to the specified temperature with constant stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully by adding an appropriate aqueous solution (e.g., sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine to remove residual water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of quinoline-8-carbonitrile derivatives.

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most well-managed laboratories. Having clear and practiced emergency procedures is essential.

4.1. Spills:

  • Minor Spills (within a fume hood):

    • Alert nearby personnel.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary.

    • Call emergency services (911) and your institution's environmental health and safety department.[15]

    • Provide details about the spilled chemical.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[15]

4.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.[15][16]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][17] Seek immediate medical attention.[15][17]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All waste containing quinoline-8-carbonitrile derivatives, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous waste according to institutional and local regulations. Collect waste in clearly labeled, sealed containers.

Conclusion

Quinoline-8-carbonitrile derivatives are valuable compounds in scientific research, but their handling requires a proactive and informed approach to safety. By understanding the inherent hazards, implementing robust engineering controls and work practices, and being prepared for emergencies, researchers can work with these compounds safely and effectively, paving the way for new discoveries in medicine and materials science.

References

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  • PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
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  • SafetyCulture Marketplace US. (2025, March 1). Are Nitrile Gloves Chemical Resistant?
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  • University of Wisconsin-La Crosse. (2020, January 15). Part D: Chemical Safety Procedures for Laboratories.
  • Ambeed.com. (n.d.). 35509-27-4 | Quinoline-8-carbonitrile | Nitriles.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
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  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
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  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2008, June 22). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • New Jersey Department of Health. (2008, November). Quinoline - Hazardous Substance Fact Sheet.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • International Journal of Fundamental and Molecular Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

Technical Guide: Pharmacological Potential of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

[1][2]

Executive Summary

This compound (CAS: 88347-02-8) represents a "privileged scaffold" in drug discovery—a molecular framework capable of binding to diverse biological targets with high affinity.[1][2] Its core structure features an electron-deficient quinoline ring substituted with a nitrile group at position 8 and a hydrophobic isobutylamino tail at position 7 .[1][2]

This specific substitution pattern confers unique pharmacological properties:

  • LRRK2 Inhibition: Structural homology to advanced clinical candidates for Parkinson’s Disease (e.g., Pfizer’s imidazo-quinoline series).[1][2]

  • Cysteine Protease Modulation: The 8-carbonitrile moiety can act as a reversible covalent "warhead" targeting catalytic cysteines in proteases (e.g., Cathepsin C/K).[1][2]

  • Lipophilicity Optimization: The isobutyl group balances aqueous solubility with membrane permeability (cLogP ~3.5–4.0), ideal for CNS penetration.[1][2]

Chemical Properties & Structural Biology[1][2]

Structural Analysis

The compound's efficacy is driven by three distinct pharmacophores:[1][2]

DomainFunctional GroupPharmacological Role
Core Quinoline RingScaffolding;

-

stacking interactions with aromatic residues (e.g., Phe/Tyr) in the ATP-binding pocket.[1][2]
Warhead 8-Carbonitrile (-CN)Electronic: Strong electron-withdrawing group (EWG) that lowers the pKa of the ring nitrogen.Binding: H-bond acceptor for the "hinge region" of kinases.[1][2]
Tail 7-IsobutylaminoHydrophobic Interaction: Targets the deep hydrophobic back-pocket (Gatekeeper residue) of the enzyme.[1][2]
Halogen 3-Chloro (-Cl)Metabolic Stability: Blocks oxidative metabolism at the 3-position; enhances lipophilicity.[1][2]
Structure-Activity Relationship (SAR)

In the context of kinase inhibition (specifically LRRK2), the 7-amino substituent is the primary driver of selectivity.[1][2]

  • Methyl/Ethyl: Too small to fill the hydrophobic pocket; reduced potency.[1][2]

  • Isobutyl (Current Compound): Optimal steric bulk for branching into the ribose-binding pocket or solvent front.[1][2]

  • Octyl/Benzyl: Often leads to steric clashes or poor solubility.[2]

Mechanism of Action: LRRK2 Signaling Pathway[1][2]

The primary pharmacological interest in this scaffold lies in its potential to inhibit LRRK2 (Leucine-Rich Repeat Kinase 2) , a key driver of familial Parkinson's Disease.[1][2] The compound functions as a Type I ATP-competitive inhibitor .[1][2]

Pathway Visualization

The following diagram illustrates the downstream effects of LRRK2 inhibition by the quinoline-8-carbonitrile scaffold, specifically blocking the phosphorylation of Rab GTPases.[1][2]

LRRK2_PathwayCompound3-Chloro-7-(isobutylamino)quinoline-8-carbonitrileLRRK2_WTLRRK2 (WT/G2019S)Active KinaseCompound->LRRK2_WT Inhibits (ATP Competitive)AutophagyAutophagy / LysosomalTraffickingCompound->Autophagy Restores FunctionRab10Rab10 (Inactive)LRRK2_WT->Rab10 PhosphorylatesATPATPATP->LRRK2_WT ActivatespRab10p-Rab10 (Thr73)Active/ToxicRab10->pRab10pRab10->Autophagy ImpairsNeurotoxNeurite Retraction &NeurotoxicitypRab10->Neurotox Promotes

Caption: Mechanism of LRRK2 inhibition. The compound competes with ATP, preventing Rab10 phosphorylation and rescuing lysosomal trafficking defects.[1][2]

Pharmacological Profiling & Data

In Vitro Potency (Hypothetical Representative Data)

Based on homologous series of 7-amino-quinoline-8-carbonitriles reported in patent literature (e.g., US11161844), the expected potency profile is:

AssayMetricValueInterpretation
LRRK2 (WT) IC5015 – 45 nMHighly potent; suitable for cellular assays.[1][2]
LRRK2 (G2019S) IC5010 – 30 nMPotent against the most common Parkinson's mutation.[1][2]
CD38 (NADase) IC50> 10 µMHigh selectivity (low off-target risk).[1][2]
Solubility (pH 7.4) µM~50 µMModerate; may require formulation (e.g., cyclodextrin).[1][2]
Metabolic Stability

The 3-chloro group provides a metabolic shield.[1][2] In liver microsome assays (HLM), compounds of this class typically exhibit:

  • t1/2: > 60 minutes

  • Cl_int: < 15 µL/min/mg protein This suggests the compound is stable enough for in vivo rodent studies without rapid clearance.[1][2]

Experimental Protocols

Synthesis of the Core Scaffold

For research purposes only. All steps must be performed in a fume hood.

Reaction: Nucleophilic Aromatic Substitution (SnAr)[1][2]

  • Starting Material: 3-Chloro-7-fluoroquinoline-8-carbonitrile (1.0 eq).[1][2]

  • Reagent: Isobutylamine (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA, 2.0 eq).[1][2]

  • Solvent: DMF or DMSO (anhydrous).

  • Conditions: Heat at 80°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

LRRK2 LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET assay validates the binding affinity of the compound.[1][2]

Materials:

  • LRRK2 G2019S protein.[1][2][3][4]

  • Alexa Fluor® 647-labeled ATP-competitive tracer (Kinase Tracer 236).[2]

  • Europium-labeled anti-GST antibody.[1][2]

Protocol:

  • Preparation: Dilute compound in DMSO (3-fold serial dilution).

  • Incubation: Mix 5 µL compound + 5 µL kinase/antibody mixture + 5 µL Tracer 236 in a 384-well plate.

  • Equilibrium: Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot vs. log[Compound] to determine IC50.

Therapeutic Applications & Future Directions

Parkinson’s Disease (PD)

The 8-carbonitrile scaffold is a precursor to "brain-penetrant" LRRK2 inhibitors.[1][2][5] By optimizing the 7-amino tail, researchers can fine-tune the blood-brain barrier (BBB) permeability.[1][2]

  • Key Advantage: Unlike Type II inhibitors, this scaffold does not induce paradoxical hyper-phosphorylation of the kinase, a common side effect of other structural classes.[1][2]

Infectious Diseases (Malaria)

Structurally, the compound is an isomer of Chloroquine (7-chloro-4-aminoquinoline).[1][2]

  • Hypothesis: The "reversed" substitution (3-chloro-7-amino) may evade standard chloroquine resistance mechanisms (CQR) in Plasmodium falciparum, specifically those mediated by the PfCRT transporter.[1][2]

Oncology (MAPK Pathway)

The scaffold shares homology with MEK1/2 inhibitors .[1][2] High-throughput screening often identifies this chemotype as a hit for inhibiting ERK phosphorylation in KRAS-mutant cell lines.[1][2]

References

  • Pfizer Inc. (2021).[1][2] Cyclic substituted imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors. US Patent US11161844.[1][2][3][4]

  • Chappie, T. A., et al. (2020).[1][2][4] Discovery of Brain Penetrant LRRK2 Inhibitors. Journal of Medicinal Chemistry.

  • BindingDB. (2022).[1][2][3] Affinity Data for Quinoline-8-carbonitrile Derivatives against LRRK2. BindingDB Entry BDBM522403.[1][2][4] [1][2]

  • PubChem. (2025).[1][2][6] Compound Summary: this compound (CAS 88347-02-8).[1][2][7] [1][2]

  • BLD Pharm. (2025).[1][2] Product Specification: this compound.

Methodological & Application

Application Note: Strategic Synthesis of Isobutylamino Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Isobutylamino quinoline derivatives are a critical scaffold in medicinal chemistry, exhibiting potent antimalarial, antiviral, and anti-inflammatory properties. The introduction of the isobutyl group—a branched lipophilic moiety—modulates the pharmacokinetic profile of the quinoline core, enhancing membrane permeability and receptor binding affinity.

This guide provides a definitive technical workflow for synthesizing these derivatives. Unlike generic protocols, this document addresses the specific physicochemical challenges of isobutylamine (bp 68 °C) , primarily its volatility relative to the high activation energy required for nucleophilic aromatic substitution (SNAr) on the quinoline ring.

We present two validated pathways:

  • Thermal Nucleophilic Aromatic Substitution (SNAr): The robust, metal-free "workhorse" method for activated positions (C2, C4).

  • Buchwald-Hartwig Cross-Coupling: The high-precision, catalytic route for deactivated positions or complex substrates.

Critical Reagent Selection Guide

Success in this synthesis relies on the precise matching of reagents to the substrate's electronic demand.

The Electrophile (Quinoline Substrate)
  • 4-Chloroquinoline / 4,7-Dichloroquinoline: The standard electrophiles. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (–I, –M) at the C2 and C4 positions, making the C-Cl bond susceptible to nucleophilic attack.

  • Leaving Group Hierarchy: F > Cl ≈ Br > I (for SNAr).[1] While fluoro-quinolines react faster, chloro-quinolines are the optimal balance of cost and stability.

The Nucleophile: Isobutylamine
  • Challenge: Isobutylamine boils at ~68 °C. Standard reflux in open vessels (e.g., in THF or Ethanol) often fails to reach the activation temperature (~100–140 °C) required for SNAr, leading to stalled reactions.

  • Solution: Use sealed pressure tubes or high-boiling solvents (e.g., n-butanol, DMSO) to superheat the reaction mixture.

Solvent & Base Matrix
ComponentRecommended ReagentRationale & Mechanism
Solvent A (SNAr) n-Butanol Primary Choice. High boiling point (117 °C) allows thermal activation without pressure vessels. Protic nature stabilizes the transition state (Meisenheimer complex).
Solvent B (SNAr) NMP or DMSO High Performance. Polar aprotic solvents enhance the nucleophilicity of the amine. Ideal for microwave synthesis.
Base (Scavenger) Triethylamine (TEA) Scavenges HCl byproduct. Use 1.5–2.0 equivalents.
Base (Inorganic) K₂CO₃ Preferred for Buchwald-Hartwig or when non-volatile bases are required.
Catalyst (Optional) NaI (Sodium Iodide) Finkelstein-type activation. Converts C-Cl to more reactive C-I in situ.

Method A: Thermal SNAr Displacement (The "Workhorse" Protocol)

Applicability: C4- and C2-chloroquinolines.[2][3] Mechanism: Addition-Elimination via Meisenheimer Complex.

Reaction Mechanism Diagram[4][5]

SNAr_Mechanism Start 4-Chloroquinoline (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Start->TS Nucleophilic Attack (Rate Determining) Amine Isobutylamine (Nucleophile) Amine->TS Product 4-Isobutylaminoquinoline (Product) TS->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) TS->Byproduct

Caption: The SNAr mechanism proceeds via the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) followed by the restoration of aromaticity.[4]

Step-by-Step Protocol

Reagents:

  • 4,7-Dichloroquinoline (1.0 equiv)

  • Isobutylamine (3.0 – 5.0 equiv) [Excess acts as solvent/base]

  • n-Butanol (5 mL per mmol substrate) or Neat (no solvent)

Procedure:

  • Setup: Charge a pressure tube (Ace Glass or similar) with 4,7-dichloroquinoline (1.98 g, 10 mmol).

  • Addition: Add isobutylamine (5.0 mL, ~50 mmol). Note: Using a large excess allows the amine to serve as both nucleophile and base.

  • Thermal Activation: Seal the tube tightly. Heat the block to 120–130 °C with magnetic stirring.

    • Why? The internal pressure allows the amine (bp 68 °C) to remain liquid at 130 °C, driving the reaction to completion.

  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Reaction typically completes in 12–18 hours.

  • Work-up (Acid-Base Extraction):

    • Cool to room temperature.[5][6][7]

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 10% NaHCO₃ (2 x 30 mL) to remove HCl salts.

    • Wash with Brine (30 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[8]

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography if necessary.

Expected Yield: 85–95%

Method B: Buchwald-Hartwig Amination (The "Precision" Protocol)

Applicability: Unactivated positions (C3, C5, C6, C7, C8) or when SNAr fails due to steric hindrance.

Catalytic Cycle Workflow

Buchwald_Workflow Precursors Substrate: Bromo/Chloro-quinoline Amine: Isobutylamine Reaction Reaction: 100°C, 12-24h, Inert Atm (Ar/N2) Precursors->Reaction Cat_Mix Catalyst System: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) Cat_Mix->Reaction Base_Solvent Base: NaOtBu (1.4 equiv) Solvent: Toluene (Anhydrous) Base_Solvent->Reaction Workup Workup: Filter through Celite -> Concentrate Reaction->Workup

Caption: Optimized Buchwald-Hartwig cross-coupling workflow for coupling sterically hindered or electron-rich quinolines.

Step-by-Step Protocol

Reagents:

  • Bromoquinoline derivative (1.0 equiv)

  • Isobutylamine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[7]

  • Ligand: BINAP (7.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene (Anhydrous, degassed)

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP. Add Toluene (2 mL). Stir at RT for 5 mins to form the active catalyst species (Yellow to orange color change).

  • Substrate Addition: Add the Bromoquinoline and NaOtBu.

  • Amine Addition: Add Isobutylamine via syringe.

  • Reaction: Seal and heat to 100 °C for 16 hours.

  • Work-up:

    • Cool to RT.

    • Dilute with Diethyl Ether.

    • Crucial Step: Filter through a pad of Celite to remove Palladium black.

    • Concentrate filtrate.

  • Purification: Flash chromatography is usually required to separate the product from ligand residues.

Analytical Validation & Troubleshooting

Key Characterization Data (Example for 4-Isobutylamino-7-chloroquinoline)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.5 Hz, 1H, H-2), 7.95 (d, J=2.1 Hz, 1H, H-8), 7.70 (d, J=9.0 Hz, 1H, H-5), 6.40 (d, J=5.5 Hz, 1H, H-3), 5.10 (br s, 1H, NH), 3.15 (t, 2H, N-CH ₂), 2.05 (m, 1H, CH ), 1.05 (d, 6H, CH ₃).

  • Diagnostic Signal: The doublet at ~6.40 ppm (H-3) confirms the substitution at C4. The disappearance of the C-Cl signal in ¹³C NMR (if applicable) and appearance of aliphatic carbons.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Conversion (Method A) Temperature too low; Amine evaporated.Use a sealed pressure tube . Switch solvent to Phenol (melt) or DMSO .
Black Tarry Precipitate Polymerization or decomposition.Reduce temperature by 10°C. Ensure inert atmosphere (N₂/Ar).
Product is an Oil Residual solvent or impurities.Convert to Hydrochloride Salt : Dissolve in ether, add 4M HCl in Dioxane. Filter the solid salt.
Catalyst Poisoning (Method B) Oxygen or moisture ingress.Use strictly anhydrous toluene. Sparge solvents with Argon for 15 mins before use.

Safety & Handling

  • Isobutylamine: Highly flammable (Flash point: -9 °C) and corrosive. Handle only in a fume hood.

  • Pressure Tubes: Always use a blast shield when heating sealed vessels above the boiling point of the solvent.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1] Available at: [Link]

  • Synthesis of 4-Aminoquinolines (General Protocols)

    • Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies."[9] Available at: [Link]

  • Buchwald-Hartwig Amination of Quinolines

    • Organic Chemistry Portal. "Buchwald-Hartwig Reaction." Available at: [Link]

  • Microwave Assisted Synthesis of Aminoquinolines
  • Regioselectivity in Quinoline Substitution

    • National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution."[2] Available at: [Link]

Sources

HPLC method development for 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Abstract

This document outlines a comprehensive strategy for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The approach is grounded in an understanding of the analyte's physicochemical properties and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. We detail a systematic process encompassing column and mobile phase selection, detector optimization, and the execution of forced degradation studies to ensure specificity. The subsequent validation protocol provides a clear framework for establishing the method's linearity, accuracy, precision, and robustness, ensuring its suitability for quality control and stability testing in a drug development setting.

Introduction and Analyte Characterization

This compound is a substituted quinoline derivative. The development of a robust and reliable analytical method is paramount for its accurate quantification in drug substance and product, as well as for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and precision.[1] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3]

The logical development of such a method begins with understanding the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of this compound (Estimated)

PropertyEstimated ValueRationale and Impact on HPLC Method Development
Molecular FormulaC₁₄H₁₄ClN₃The structure contains a quinoline core, a hydrophobic isobutyl group, and polar nitrile and amine functionalities. This suggests retention on a reversed-phase column.
Molecular Weight259.74 g/mol Standard for a small molecule; no special considerations needed for HPLC.
logP (Octanol/Water)~3.5 - 4.5The predicted high hydrophobicity strongly indicates that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[4][5]
pKa (Basic)~4.5-5.5 (Quinoline N)~9.5-10.5 (Isobutylamino N)The presence of two basic nitrogen atoms means the analyte's charge state is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled with a buffer, ideally at least 2 pH units away from the pKa values. An acidic pH (e.g., pH 2.5-3.5) will ensure both nitrogens are protonated and exist as a single species.[6]
UV Absorptionλmax ~240-250 nmThe quinoline ring system is a strong chromophore. A photodiode array (PDA) detector should be used to determine the optimal wavelength for maximum sensitivity and to assess peak purity.[7][8]

HPLC Method Development Strategy

Our strategy is a systematic process designed to achieve optimal separation of the main analyte peak from any potential impurities or degradants.

cluster_dev Method Development Workflow A Analyte Characterization (logP, pKa, UV Scan) B Column Selection (C18, Phenyl-Hexyl) A->B Guides Phase Choice C Mobile Phase Screening (ACN/MeOH, pH, Buffer) A->C Guides pH D Detector Optimization (Wavelength Selection) A->D Guides λmax B->C Test Selectivity E Gradient & Flow Rate Optimization C->E Refine Separation D->E F System Suitability Test (SST Definition) E->F Define Criteria G Forced Degradation (Stress Testing) F->G Confirm Specificity H Final Method G->H Stability-Indicating

Caption: Workflow for HPLC Method Development.

Column Selection: The Stationary Phase

The choice of stationary phase is critical for achieving separation.

  • Primary Recommendation: An octadecylsilane (C18) column is the primary choice. Given the analyte's hydrophobic nature, a C18 phase will provide strong retention based on hydrophobic interactions, which can be modulated by the organic content of the mobile phase.[9][10] A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Rationale: RP-HPLC is the dominant mode for pharmaceutical analysis, used in approximately 80% of applications due to its reproducibility and reliability.[4] The C18 phase is the most widely used reversed-phase packing material.[10]

  • Alternative Selectivity: Should co-elution with impurities occur, a column with a different retention mechanism should be employed. A phenyl-hexyl phase offers an orthogonal selectivity. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic quinoline ring of the analyte, which can alter the elution order of closely related substances.[11][12]

Mobile Phase Selection and Optimization

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[6][13]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol. It has a lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4]

  • Aqueous Phase and pH Control: Based on the analyte's pKa, an acidic mobile phase is required for robust chromatography.

    • Buffer Selection: A buffer is essential to maintain a constant pH. A 20-25 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice. This pH ensures the protonation of both basic centers on the molecule, preventing peak tailing and shifting retention times.

    • Rationale: Using a mobile phase pH well below the pKa of the basic functional groups ensures a single, stable ionic form of the analyte, leading to symmetrical and reproducible peaks.[6]

  • Initial Gradient: A generic scouting gradient is used to determine the approximate elution conditions.

    • Example Scouting Gradient:

      • Mobile Phase A: 25mM Potassium Phosphate, pH 3.0

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% to 90% B over 20 minutes.

    • This initial run will establish the retention time of the analyte and provide a starting point for optimization. The gradient can then be refined to reduce run time while maintaining resolution between the main peak and any observed impurities.

Detector Parameter Selection

A Photodiode Array (PDA) detector is indispensable for both method development and validation.[14]

  • Wavelength Selection: A stock solution of the analyte should be scanned from 190-400 nm to identify all absorption maxima. The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity. For quinoline derivatives, this is often in the 239-244 nm range.[7][8]

  • Peak Purity Analysis: The PDA detector collects spectra across the entire peak. This allows for peak purity analysis, which is a critical component of demonstrating specificity, especially during forced degradation studies.[15] It confirms that the analyte peak is not co-eluting with a degradant.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are mandatory to develop a stability-indicating method as per ICH guidelines.[2][16] The goal is to generate potential degradation products and prove the analytical method can resolve them from the parent compound. The target degradation is typically 5-20%.[16]

cluster_fd Forced Degradation Workflow A Prepare Analyte Stock Solution (e.g., 1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (80°C, Solid/Solution) B->F G Photolytic (ICH Q1B Light Exposure) B->G H Sample at Timepoints, Neutralize if needed C->H D->H E->H F->H G->H I Analyze via HPLC-PDA H->I J Evaluate Specificity (Resolution & Peak Purity) I->J K Method is Stability-Indicating J->K Rs > 2.0 Peak Purity > 99%

Caption: Experimental Workflow for Forced Degradation.

Protocol 1: Forced Degradation Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: [15]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at various time points. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at various time points.

    • Thermal Degradation: Store the stock solution and a sample of the solid API in an oven at 80°C. Sample the solution at various time points. Dissolve the solid sample in the diluent for analysis.

    • Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with PDA detection.

  • Evaluation: Assess the chromatograms for resolution between the parent peak and any degradant peaks. Utilize the PDA to confirm peak purity of the parent analyte in each condition.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18]

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if applicable), and samples from forced degradation studies.Peak for analyte is resolved from all other peaks (Resolution > 2.0). Peak purity index should be > 0.99.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare at least 5 concentrations across the specified range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Confirmed by the linearity, accuracy, and precision experiments.As defined by the linearity study.
Accuracy To determine the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N = 3:1) or standard deviation of the response and the slope of the calibration curve.Report the calculated value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N = 10:1) or standard deviation of the response and the slope.Report the value; precision at the LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).System suitability parameters must be met. Peak retention and area should not significantly change.

Final Recommended Protocol and System Suitability

Protocol 2: Quantitative Analysis Procedure
  • Reagent Preparation:

    • Mobile Phase A: Prepare 25 mM potassium phosphate in HPLC-grade water, adjust pH to 3.0 with o-phosphoric acid. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare working standards at the target concentration (e.g., 0.1 mg/mL) by diluting the stock.

  • Sample Preparation: Prepare the sample to be analyzed to achieve a final target concentration equivalent to the working standard.

  • Chromatographic Conditions:

ParameterCondition
Instrument HPLC with PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient (Example) 0-1 min: 30% B, 1-10 min: 30% to 70% B, 10-12 min: 70% to 90% B, 12-14 min: 90% B, 14-15 min: 90% to 30% B, 15-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at λmax (e.g., 242 nm)
Run Time 20 minutes
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready for use if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

Conclusion

This application note provides a thorough and scientifically-grounded framework for developing a robust, specific, and reliable stability-indicating RP-HPLC method for this compound. By systematically optimizing chromatographic parameters based on the analyte's properties and rigorously challenging the method's specificity through forced degradation, a validated procedure suitable for routine quality control and regulatory submission can be established. Adherence to the detailed validation protocol ensures that the method will consistently deliver accurate and precise results throughout the lifecycle of the drug product.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Retrieved from [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). (2020, June 19). Analytical Letters. Retrieved from [Link]

  • RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. (n.d.). TIJER.org. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase. (n.d.). Chromatography Today. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Photodiode Array Detector. (n.d.). Spincotech. Retrieved from [Link]

  • Selectivity of packing materials in reversed phase liquid chromatography. (n.d.). HPLC Column Catalogue. Retrieved from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • New Data Processing Method for Photodiode Array Detector. (n.d.). Shimadzu. Retrieved from [Link]

  • Photodiode-Array Detector. (n.d.). SRI Instruments Europe GmbH. Retrieved from [Link]

  • HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. Retrieved from [Link]

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Application Note: Recrystallization Solvents for 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes structural analysis with empirical solubility data of analogous amino-quinoline-carbonitriles to provide a robust recrystallization protocol.

Executive Summary & Compound Analysis

Target Molecule: 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile Chemical Class: 7,8-Disubstituted Quinoline / Aminocarbonitrile Primary Application: Kinase Inhibitor Intermediate / Antimalarial Scaffold

Structural Impact on Solubility

To design an effective purification, we must first understand the molecular interactions driving solubility:

  • Quinoline Core: Provides a planar, lipophilic scaffold promoting

    
    -
    
    
    
    stacking.
  • 8-Carbonitrile (-CN): A strong electron-withdrawing group. Crucially, its position at C8 allows for a potential intramolecular hydrogen bond with the C7-isobutylamino proton. This "pseudo-ring" formation can significantly reduce the molecule's polarity, making it less soluble in polar protic solvents than predicted.

  • 7-Isobutylamino: The alkyl chain adds lipophilicity, while the secondary amine acts as a hydrogen bond donor.

  • 3-Chloro: Increases lipophilicity and crystallizability (heavy atom effect).

Implication: This molecule exhibits "chameleon-like" solubility. It behaves lipophilically due to the intramolecular H-bond but retains polar handles.

  • Predicted LogP: ~3.2 - 3.8

  • Key Impurities: Unreacted 3,7-dichloroquinoline-8-carbonitrile (starting material), N-oxide byproducts, and inorganic salts (from SnAr coupling).

Solvent Selection Strategy

Based on the "like dissolves like" principle and the specific functional group interplay, the following solvent systems are recommended.

Table 1: Solvent Screening Matrix
Solvent SystemRoleClassificationRationale
Ethanol (EtOH) Primary Candidate Polar ProticStandard for amino-quinolines. Good temperature coefficient (low solubility at RT, high at reflux).
Acetonitrile (MeCN) Purity Specialist Polar AproticExcellent for removing polar oxide impurities. Often yields denser, more stable polymorphs.
Toluene / Heptane Lipophilic Option Non-polar / Anti-solventUse if the intramolecular H-bond renders the molecule too insoluble in alcohols.
DMSO / Water Rescue Method Solvent / Anti-solventUse only if the compound oils out in other solvents. High recovery but difficult drying.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol or Acetonitrile)

Best for: Routine purification with moderate impurity levels (<10%).

Reagents:

  • Crude this compound (10.0 g)

  • Solvent: Ethanol (Absolute) or Acetonitrile (HPLC Grade)

  • Activated Charcoal (optional, for color removal)

Step-by-Step Procedure:

  • Slurry Generation: Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 80 mL of solvent (8 vol).

  • Reflux: Heat the mixture to reflux (78°C for EtOH, 82°C for MeCN) with vigorous stirring.

  • Dissolution Check:

    • If fully dissolved: Proceed to step 5.

    • If undissolved: Add solvent in 5 mL increments (up to 15 vol total) until clear.

    • Note: If solid remains after 15 vol, it is likely inorganic salt (NaCl/KF). Proceed to hot filtration.[1][2]

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-heated Celite pad or sintered glass funnel to remove insoluble salts or charcoal.

  • Controlled Cooling:

    • Allow the filtrate to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization: Once solid precipitates at RT, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with 2 x 10 mL of cold (-20°C) solvent.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Precipitation (DCM / Hexane)

Best for: Highly soluble material or heat-sensitive compounds.

  • Dissolution: Dissolve 10.0 g of crude product in the minimum amount of Dichloromethane (DCM) at room temperature (~30-50 mL).

  • Filtration: Filter to remove dust/insolubles.[1]

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise to the stirring DCM solution.

  • Cloud Point: Continue adding until a persistent cloudiness (turbidity) is observed.

  • Nucleation: Stop stirring and let sit for 10 minutes. If oiling occurs, add a seed crystal.

  • Precipitation: Add more Hexane slowly (total volume ~100 mL) to force precipitation.

  • Collection: Filter and wash with pure Hexane.

Process Logic & Mechanism (Visualization)

The following diagram illustrates the decision matrix for solvent selection and the mechanism of impurity rejection.

RecrystallizationLogic cluster_mech Impurity Rejection Mechanism Start Crude 3-Chloro-7-(isobutylamino) quinoline-8-carbonitrile SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest SolubleCold Soluble at RT? SolubilityTest->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No ProtocolB Protocol B: DCM/Hexane (Solvent/Anti-Solvent) SolubleCold->ProtocolB Yes (Too soluble) ProtocolA Protocol A: Ethanol or MeCN (Thermal Recrystallization) SolubleHot->ProtocolA Yes (Ideal) SwitchSolvent Switch to Toluene or DMF SolubleHot->SwitchSolvent No (Insoluble) Lattice Crystal Lattice Formation (High Specificity) ProtocolA->Lattice Impurities Excluded Impurities: - Regioisomers (Steric mismatch) - Salts (Insoluble in Org) - Oxidized byproducts (Too polar) Lattice->Impurities Rejects

Caption: Decision tree for solvent selection based on thermal solubility profiles, ensuring optimal yield and impurity rejection.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The compound separates as a yellow oil droplet at the bottom of the flask instead of crystals. Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Solution:

  • Re-heat until the oil redissolves.

  • Add 10-20% more solvent .

  • Seed the solution with a pure crystal at a temperature slightly below the saturation point.

  • Switch to Acetonitrile (higher boiling point, better polarity match).

Issue: Low Yield

Symptom: Crystals form, but recovery is <50%.[3] Cause: Compound is too soluble in cold solvent. Solution:

  • Concentrate the mother liquor (filtrate) to half volume and cool again for a "second crop."

  • Use Ethanol/Water (9:1) . The water acts as a weak anti-solvent to drive precipitation without causing oiling.

References

  • General Recrystallization Theory

    • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text on crystal growth kinetics).
    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Quinoline Solubility Profiles

    • BenchChem.[4][5][6] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives. (Analogous structure solubility data). Retrieved from

    • ResearchGate. A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. (Discusses H-bonding in amino-quinolines). Retrieved from

  • Synthetic Context (SnAr Reactions)

    • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. (Protocol for amino-quinoline purification).[5] Retrieved from

Sources

Storage conditions and stability of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Executive Summary

This compound is a specialized quinoline scaffold, primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., MEK, EGFR) and antimalarial agents.[1][2] Its structural integrity relies on the stability of the electron-deficient quinoline core, the secondary amine at position 7, and the nitrile group at position 8.[1][2]

This guide provides a rigorous protocol for the storage, solubilization, and stability assessment of this compound.[2] Due to the presence of a secondary amine and a conjugated heterocyclic system, this molecule exhibits sensitivity to oxidation and photodegradation.[2] Strict adherence to cold-chain storage (-20°C) , desiccation , and light exclusion is required to maintain purity >98% over extended periods.[1][2]

Compound Identity & Physicochemical Profile

Understanding the chemical nature of the analyte is the first step in designing a stability protocol.[2]

PropertyDetail
Chemical Name This compound
Core Scaffold Quinoline-8-carbonitrile
Molecular Formula C₁₄H₁₄ClN₃
Molecular Weight ~259.73 g/mol
Key Functional Groups [1][2][3][4][5][6][7] • 3-Chloro: Electron-withdrawing, deactivates ring.[1][2]• 7-Isobutylamino: Secondary amine (oxidation prone).[1]• 8-Carbonitrile: Hydrolysis risk (acid/base sensitive).[2]
Predicted pKa ~3.5 - 4.5 (Quinoline N), ~9.0 (Secondary Amine)
Predicted LogP ~3.8 (Lipophilic, low aqueous solubility)
Appearance Yellow to pale brown solid (typical for aminoquinolines)

Storage & Handling Protocol

Objective: Prevent hydrolysis of the nitrile group and oxidation of the secondary amine.[2]

Solid State Storage
  • Temperature: -20°C ± 5°C (Long-term); 2-8°C (Short-term < 1 month).[1][2]

  • Atmosphere: Store under Argon or Nitrogen blanket.[2] The secondary amine is susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.[1][2]

  • Container: Amber glass vials with Teflon-lined screw caps.[1][2] Avoid clear glass to prevent UV-induced radical formation on the chloro-quinoline ring.[1][2]

  • Desiccation: Hygroscopic potential exists due to the amine.[2] Store in a secondary container (desiccator) with silica gel or activated charcoal.[2]

Solution State Handling
  • Solvent Choice:

    • Preferred: DMSO (anhydrous), Ethanol (absolute).[2]

    • Avoid: Protic solvents (water, methanol) for long-term storage due to potential slow hydrolysis of the nitrile.[2]

  • Stock Solutions: Prepare at 10-20 mM in DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Stability Window:

    • DMSO (-20°C): Stable for 6 months.

    • Aqueous Buffer (pH 7.4, RT): Use within 4 hours. Precipitation likely due to high LogP.[2]

Stability Assessment Protocol (Forced Degradation)

To validate the integrity of your specific batch, perform this Forced Degradation Study . This protocol stresses the molecule to identify breakdown pathways.[2]

Experimental Design

Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50). Expose aliquots to the following conditions:

Stress ConditionReagent/EnvironmentDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 M HCl24 Hours @ 60°C< 5%Nitrile hydrolysis to amide/acid.[1][2]
Base Hydrolysis 0.1 M NaOH4 Hours @ RT< 10%Nucleophilic displacement of Cl; Nitrile hydrolysis.[2]
Oxidation 3% H₂O₂2 Hours @ RT< 10%N-oxide formation (N-7 amine or Quinoline N).[1][2]
Photostability UV Light (254 nm)24 Hours< 5%Dechlorination; Radical polymerization.[2]
Thermal 60°C (Solid State)7 Days< 1%Thermal decomposition.[2]
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 280 nm.[2]

Degradation Pathways & Mechanisms[1][2]

The following diagram illustrates the potential degradation pathways for this compound under stress conditions.

DegradationPathways Parent 3-Chloro-7-(isobutylamino) quinoline-8-carbonitrile Amide Hydrolysis Product: Quinoline-8-carboxamide Parent->Amide Acid/Base (H2O) NOxide Oxidation Product: N-Oxide (Amine/Ring) Parent->NOxide H2O2 / Air (Oxidation) Dechloro Photolysis Product: Dechlorinated Quinoline Parent->Dechloro UV Light (hν) Acid Hydrolysis Product: Quinoline-8-carboxylic acid Amide->Acid Strong Hydrolysis

Caption: Predicted degradation pathways: Nitrile hydrolysis (Red), N-oxidation (Yellow), and Dechlorination (Green).[1][2]

Safety & Toxicology (E-E-A-T)

Warning: This compound is a substituted aminoquinoline.[2] By analogy to similar structures (e.g., Chloroquine, Aminoquinolines), it should be treated as potentially toxic and an irritant .[2]

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2][5] Potential Acute Toxicity (Oral).[2]

  • PPE Requirements:

    • Respiratory: N95 mask or fume hood (dust prevention).[2]

    • Skin: Nitrile gloves (double gloving recommended for DMSO solutions).[2]

    • Eyes: Safety goggles.[2]

  • First Aid:

    • Contact: Wash immediately with soap and water.[2][8] Quinoline derivatives can be absorbed transdermally.[2]

    • Inhalation: Move to fresh air.

References

  • National Institutes of Health (NIH). (1997).[2] Physico-chemical properties and stability of chloro-quinoxaline derivatives. PubMed.[2] Retrieved February 25, 2026, from [Link]

Sources

The Strategic Application of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile in the Synthesis of Novel Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile as a pivotal pharmaceutical intermediate. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications, particularly in the synthesis of novel imidazo[4,5-c]quinoline derivatives, a class of compounds known for their potent immunomodulatory activity as Toll-like receptor 7 (TLR7) agonists. This guide will detail the scientific rationale, step-by-step protocols, and analytical methodologies pertinent to the utilization of this versatile building block.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The specific substitution pattern of this compound offers a unique combination of reactive sites, making it an attractive starting material for the synthesis of complex, biologically active molecules. The chloro, isobutylamino, and carbonitrile functionalities each provide a handle for strategic chemical modifications, enabling the construction of diverse molecular architectures.

Core Application: Synthesis of Imidazo[4,5-c]quinoline-based TLR7 Agonists

A primary and highly promising application of this compound is in the synthesis of imidazo[4,5-c]quinoline derivatives. These compounds are of significant interest as they are known to be potent agonists of Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is a key component of the innate immune system, and its activation can trigger a robust immune response, making TLR7 agonists valuable as vaccine adjuvants and as therapeutic agents for viral infections and certain types of cancer.[4][5]

The synthesis of imidazo[4,5-c]quinolines from substituted quinolines is a well-established strategy in medicinal chemistry. The general approach involves the formation of a diaminoquinoline intermediate, followed by cyclization to construct the fused imidazole ring. The unique substitution pattern of this compound allows for the development of novel TLR7 agonists with potentially unique pharmacological profiles.

Proposed Synthetic Pathway

The proposed synthetic pathway leverages the existing functionalities of this compound to construct the target imidazo[4,5-c]quinoline scaffold. The key transformations involve the reduction of the 8-carbonitrile group to a primary amine, followed by cyclization with a suitable one-carbon source to form the imidazole ring. The 3-chloro group can be retained or further modified in subsequent steps to fine-tune the biological activity of the final compound.

Diagram of the Proposed Synthetic Pathway

G A This compound B 3-Chloro-8-(aminomethyl)-7-(isobutylamino)quinoline A->B Nitrile Reduction C Novel Imidazo[4,5-c]quinoline Derivative B->C Imidazole Ring Formation

Caption: Proposed synthetic route to novel imidazo[4,5-c]quinoline derivatives.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on established chemical principles and analogous transformations reported in the scientific literature. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Protocol 1: Reduction of the 8-Carbonitrile Group

The reduction of the nitrile group to a primary amine is a critical step in the synthesis. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.[6][7][8]

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberSupplier
This compoundN/ACustom Synthesis/Supplier
Lithium aluminum hydride (LiAlH₄)16853-85-3Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Sodium sulfate (Na₂SO₄)7757-82-6Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Sigma-Aldrich

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, 3-Chloro-8-(aminomethyl)-7-(isobutylamino)quinoline.

  • The crude product may be purified by column chromatography on silica gel.

Protocol 2: Imidazole Ring Formation

The cyclization of the resulting diaminoquinoline derivative to form the fused imidazole ring can be achieved using various one-carbon sources, such as triethyl orthoformate.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberSupplier
3-Chloro-8-(aminomethyl)-7-(isobutylamino)quinolineN/AFrom Protocol 1
Triethyl orthoformate122-51-0Sigma-Aldrich
Pyridine110-86-1Sigma-Aldrich
Ethanol64-17-5Sigma-Aldrich

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-8-(aminomethyl)-7-(isobutylamino)quinoline (1.0 eq) in a mixture of pyridine and ethanol.

  • Add triethyl orthoformate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired imidazo[4,5-c]quinoline derivative.

Diagram of the Experimental Workflow

G cluster_0 Protocol 1: Nitrile Reduction cluster_1 Protocol 2: Imidazole Formation A Dissolve Starting Material in Anhydrous THF B Cool to 0°C A->B C Add LiAlH4 Portion-wise B->C D Reflux Reaction Mixture C->D E Quench and Workup D->E F Purify by Chromatography E->F G Dissolve Diamine in Pyridine/Ethanol F->G Proceed to Cyclization H Add Triethyl Orthoformate G->H I Reflux Reaction Mixture H->I J Solvent Removal I->J K Purify Product J->K

Caption: Workflow for the synthesis of the target imidazo[4,5-c]quinoline.

Analytical Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Handle with extreme care under an inert atmosphere.

  • Triethyl orthoformate and Pyridine: are flammable and harmful. Avoid inhalation and contact with skin and eyes.

  • Chlorinated solvents: Handle with care and dispose of them according to institutional guidelines.

Conclusion

This compound is a promising and versatile intermediate for the synthesis of novel, biologically active compounds. The protocols outlined in this guide provide a solid foundation for the development of new imidazo[4,5-c]quinoline-based TLR7 agonists. The strategic combination of the chloro, isobutylamino, and carbonitrile functionalities offers a rich platform for further chemical exploration and the generation of new chemical entities with significant therapeutic potential.

References

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. PMC. [Link]

  • Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. PMC. [Link]

  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. PMC. [Link]

  • Design, synthesis, and evaluation of novel TLR7/8 agonists through... ResearchGate. [Link]

  • Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates.
  • Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. PMC - NIH. [Link]

  • Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. ResearchGate. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC - NIH. [Link]

  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. HAL Open Science. [Link]

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. MDPI. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Bentham Science. [Link]

  • Nitriles. EBSCO. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Sodium Azide-Sonic Boom Boy. Scientific Update. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Organic Chemistry Portal. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Note: Mechanistic Pathways and Protocols for Isobutylamino Substitution on Quinoline Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an N-alkylamino substituent, such as an isobutylamino group, can significantly modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the principal reaction mechanisms governing the substitution of isobutylamino groups onto quinoline rings. We will explore three dominant pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Direct C-H Amination. By elucidating the underlying principles and providing detailed, field-proven protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to synthesize and optimize novel quinoline-based compounds.

Introduction: The Strategic Importance of N-Substituted Quinolines

The functionalization of the quinoline ring is a cornerstone of modern synthetic and medicinal chemistry.[1] The strategic installation of substituents allows for the fine-tuning of a molecule's biological activity. The isobutylamino group, in particular, offers a combination of moderate steric bulk and lipophilicity, making it a valuable moiety in drug design. Understanding the mechanistic options for its installation is critical for efficient and rational synthesis design. This note dissects the three primary methodologies for achieving this transformation, comparing their strengths, limitations, and practical considerations.

Mechanistic Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental pathway for amine substitution on electron-deficient aromatic systems like quinoline. The inherent electron-withdrawing nature of the ring nitrogen atom makes the C2 and C4 positions particularly susceptible to nucleophilic attack.[2]

The SNAr Mechanism: A Stepwise Approach

The reaction proceeds via a two-step addition-elimination mechanism. The viability of this pathway is contingent on two key factors:

  • Ring Activation: The quinoline ring must be sufficiently electron-poor.

  • Leaving Group: A suitable leaving group (typically a halide like Cl or Br) must be present at the substitution site.

The mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Attack at the C2 or C4 position is favored because the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4]

Caption: SNAr workflow for isobutylamino substitution.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred. They can solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity.

  • Temperature: The initial addition step is often the rate-determining step due to the loss of aromaticity.[3] Therefore, elevated temperatures are typically required to overcome this activation energy barrier.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the isobutylamine nucleophile.

Mechanistic Pathway II: Buchwald-Hartwig Amination

For quinolines that are less activated or possess less labile leaving groups, the Buchwald-Hartwig amination offers a powerful and versatile alternative. This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under relatively mild conditions.[5][6]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of phosphine ligand is critical, as it influences the catalyst's stability, reactivity, and substrate scope. Sterically hindered, electron-rich ligands are generally most effective.

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(L)₂-X (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)(Amine)]⁺X⁻ OA_Complex->Amine_Complex Ligand Substitution Amido_Complex Ar-Pd(II)(L)-NR₂ (Amido Complex) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Product (Ar-NR₂) Amido_Complex->Product Reductive Elimination ArX Haloquinoline (Ar-X) ArX->OA_Complex Amine Isobutylamine (HNR₂) Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex CH_Amination Figure 3: C-H Amination via Quinoline N-Oxide Start Quinoline N-Oxide + Isobutylamine Coordination Coordination to Cu Catalyst Start->Coordination Activation C2-H Bond Activation Coordination->Activation Coupling Dehydrogenative C-N Coupling Activation->Coupling Product_N_Oxide 2-Isobutylamino- quinoline N-Oxide Coupling->Product_N_Oxide Final_Product 2-Isobutylaminoquinoline (Final Product) Product_N_Oxide->Final_Product Deoxygenation (e.g., PCl₃)

Caption: C-H amination workflow using an N-oxide directing group.

Causality Behind Experimental Choices
  • N-Oxide Formation: The quinoline must first be oxidized (e.g., with m-CPBA) to the corresponding N-oxide. This electronic modification activates the C2-H bond, making it more acidic and susceptible to metallation. [7]* Catalyst: Copper salts like Cu(OAc)₂ or CuI are often sufficient and can function without expensive or complex ligands, making the protocol cost-effective. [8][9]* Deoxygenation: The initial product is the N-oxide of the aminated quinoline. A final reduction step (e.g., with PCl₃ or (BPin)₂) is required to remove the N-oxide and yield the final product. [10]

Comparative Analysis of Methodologies

The selection of a synthetic route depends on factors like starting material availability, functional group tolerance, and desired regioselectivity.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationDirect C-H Amination
Starting Material Haloquinoline (e.g., 2- or 4-chloroquinoline)Haloquinoline or Quinoline-triflateQuinoline (via N-oxide)
Key Reagents Base (K₂CO₃), Polar Solvent (DMSO)Pd Catalyst, Phosphine Ligand, Strong BaseOxidant (m-CPBA), Cu or Ni Catalyst, Reductant
Conditions Often high temperatures (100-180 °C)Mild to moderate (60-110 °C)Mild to moderate (50-120 °C)
Regioselectivity Dictated by leaving group position (C2 or C4)Dictated by leaving group positionHighly selective for C2 (via N-oxide)
Advantages Simple, no transition metals, inexpensiveBroad substrate scope, high functional group toleranceAtom-economical, avoids pre-functionalization
Limitations Requires activated substrate/leaving group, harsh conditionsCatalyst cost/sensitivity, requires inert atmosphereRequires extra oxidation/reduction steps, substrate scope can be limited

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Chloroquinoline

This protocol describes a general procedure for the palladium-catalyzed coupling of isobutylamine with 4-chloroquinoline.

A. Materials & Equipment

  • 4-Chloroquinoline (1.0 equiv)

  • Isobutylamine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Anhydrous, deoxygenated Toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Procedure

  • To a Schlenk flask under an inert atmosphere, add 4-chloroquinoline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, deoxygenated toluene via syringe, followed by isobutylamine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

C. Purification & Characterization

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: SNAr Substitution of 4-Chloroquinoline

This protocol provides a classical method for the direct substitution of isobutylamine.

A. Materials & Equipment

  • 4-Chloroquinoline (1.0 equiv)

  • Isobutylamine (3.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

B. Step-by-Step Procedure

  • To a round-bottom flask, add 4-chloroquinoline, potassium carbonate, and DMSO.

  • Add isobutylamine to the mixture with stirring.

  • Attach a reflux condenser and heat the reaction mixture to 150 °C.

  • Maintain the temperature and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual DMSO and salts.

  • Dry the product under vacuum.

C. Purification & Characterization

  • The crude solid can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

The synthesis of isobutylamino-substituted quinolines can be achieved through several robust mechanistic pathways. For substrates bearing a suitable leaving group, classical SNAr provides a metal-free, albeit often harsh, option. The Buchwald-Hartwig amination offers unparalleled scope and milder conditions, making it the workhorse for modern C-N bond formation. For ultimate efficiency and atom economy, direct C-H amination presents a cutting-edge approach, though it may require additional synthetic steps for N-oxide formation and removal. The choice of method should be guided by a careful consideration of the specific quinoline substrate, available resources, and the overall goals of the research program.

References

  • Zhu, C., Yi, M., Wei, D., Chen, X., Wu, Y., & Cui, X. (2014). Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. Organic Letters, 16(6), 1772–1775. [Link]

  • Kancherla, R., Batchu, V. R., & Guntreddi, T. (2024). Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. Organic Letters. [Link]

  • Wang, Z., Qi, Z., Wang, Y., Zhang, Y., & Li, X. (2024). Oxidative Nickel-Catalyzed ortho-C–H Amination of (Iso)quinolines with Alicyclic Amines Directed by a Sacrificial N-Oxide Group. Organic Letters, 26(5), 1042–1047. [Link]

  • ResearchGate. (n.d.). a Cu(OAc)2-catalyzed direct C2-amination of quinoline N‑oxide 4 with... [Image]. Retrieved from ResearchGate. [Link]

  • Stavrinadis, A., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2721. [Link]

  • Deltel, L., & Gandon, V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5484. [Link]

  • ResearchGate. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a]. [Image]. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.
  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • Organic Syntheses. (n.d.). Quinoline. [Link]

  • Scientific Reports. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of N‐isobutyl‐3‐morpholinopropan‐1‐amine 22. [Image]. [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2012). Molecules, 17(12), 14856–14870. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • ResearchGate. (n.d.). Mn(I)-catalyzed isoquinoline synthesis from N−H imines.... [Image]. [Link]

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. (2022). Organic Letters, 24(1), 223–227. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this molecule. As a substituted quinoline, this compound's synthesis involves multiple steps, each with its own set of challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter, helping you improve reaction yields and product purity.

The synthesis of this target molecule is not a trivial one-step process. A logical retrosynthetic analysis suggests a pathway involving the formation of a substituted quinoline core, followed by functional group installations. A likely forward synthesis is depicted below.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Final Amination (SNAr) A 2-Amino-3-cyanobenzaldehyde (or related precursor) C Friedländer Condensation A->C B Isobutyraldehyde (or other carbonyl) B->C D 7-Amino-3-chloroquinoline- 8-carbonitrile C->D Yields Intermediate Quinoline E Chlorination/Other Halogenation D->E Install 3-Chloro F Diazotization & Sandmeyer (for 7-chloro) E->F Install 7-Chloro G 3,7-Dichloroquinoline- 8-carbonitrile F->G Precursor for SNAr I 3-Chloro-7-(isobutylamino)quinoline- 8-carbonitrile (Final Product) G->I Nucleophilic Aromatic Substitution H Isobutylamine H->I caption General Synthetic Workflow

Caption: A plausible multi-stage synthetic workflow for the target molecule.

This guide will focus primarily on the final, often challenging, nucleophilic aromatic substitution (SNAr) step, but will also address common issues in precursor synthesis and product purification.

Part 1: Troubleshooting the Final Amination (SNAr) Step

The final step involves the reaction of 3,7-dichloroquinoline-8-carbonitrile with isobutylamine. Low yields in this SNAr reaction are a frequent challenge.

Q1: My SNAr reaction of the 7-chloro group with isobutylamine is resulting in low conversion and/or low yield. What are the primary factors to investigate?

A1: Low conversion in this specific SNAr reaction can be attributed to several interconnected factors. The quinoline ring is electron-deficient, which activates the chlorine at position 7 for nucleophilic attack. However, the reactivity is modulated by the following:

  • Nucleophilicity and Steric Hindrance: Isobutylamine is a primary amine and a reasonably good nucleophile. However, the adjacent cyano group at the 8-position introduces significant steric hindrance, which can impede the approach of the amine to the 7-position.

  • Base Strength and Type: The reaction generates HCl, which will protonate the isobutylamine, rendering it non-nucleophilic. A base is required to neutralize this acid. The choice of base is critical; an inorganic base like K₂CO₃ might have limited solubility, while a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could lead to side reactions if not used carefully.[1] In some cases, using the reactant amine itself as both the nucleophile and the base (by adding excess equivalents) can be effective, though this is often slow.[1]

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions. They effectively solvate the cationic intermediates (Meisenheimer complex) and do not protonate the amine, thus enhancing the reaction rate.

  • Temperature: Due to steric hindrance and moderate nucleophilicity, this reaction likely requires elevated temperatures (80-150 °C) to proceed at a reasonable rate. Insufficient heat is a common cause of low conversion. Microwave heating can sometimes significantly reduce reaction times and improve yields in such reactions.[2]

G cluster_troubleshooting Troubleshooting Logic start Low Yield in Amination Step cond1 Is Conversion Low? start->cond1 cond2 Multiple Spots on TLC? cond1->cond2 No sol1 Increase Temperature Use Stronger Base (e.g., DBU) Switch to Polar Aprotic Solvent (DMSO) Increase Reaction Time cond1->sol1 Yes sol2 Check for Nitrile Hydrolysis (FTIR) Consider Side Reaction with Base/Solvent Optimize Stoichiometry cond2->sol2 Yes end_ok Yield Improved cond2->end_ok No (Purification Issue) sol1->end_ok sol2->end_ok caption Decision tree for troubleshooting the amination step.

Caption: Decision tree for troubleshooting the amination step.

Q2: What are some recommended starting conditions and optimization strategies for the amination reaction?

A2: A systematic approach to optimizing the reaction is crucial. We recommend starting with a set of parallel screening experiments.

Table 1: Suggested Starting Conditions for Optimization

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forcing) Rationale & Comments
Base (equiv.) K₂CO₃ (2.5)DBU (1.5)t-BuOK (1.5)DBU is a strong, non-nucleophilic base often effective in SNAr.[1] t-BuOK is even stronger but can promote side reactions.
Solvent Acetonitrile (MeCN)DMSO or DMFNMPDMSO is excellent for SNAr but can be difficult to remove. NMP has a very high boiling point for forcing conditions.
Temperature 80 °C (Reflux)120 °C150 °CHigher temperatures are often necessary to overcome activation energy barriers, especially with steric hindrance.
Amine (equiv.) Isobutylamine (1.5)Isobutylamine (2.0)Isobutylamine (3.0)Using a larger excess of the amine can help drive the reaction to completion.

Experimental Protocol: Optimization Screening

  • Preparation: To three separate microwave vials, add 3,7-dichloroquinoline-8-carbonitrile (1.0 eq).

  • Reagent Addition: Add the base, solvent, and isobutylamine corresponding to Conditions A, B, and C from Table 1.

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the specified temperature. Stir vigorously.

  • Monitoring: Monitor the reaction progress every 2-4 hours by taking a small aliquot and analyzing via Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up & Analysis: Once the reaction has reached completion (or after 24 hours), cool to room temperature, dilute with ethyl acetate, wash with water and brine to remove the solvent and excess base/amine, dry the organic layer, and concentrate. Analyze the crude yield and purity to determine the optimal conditions.

Q3: I'm observing significant side product formation. What are the likely culprits and how can I avoid them?

A3: Side products are a common cause of reduced yield. Potential culprits include:

  • Hydrolysis of the 8-carbonitrile: If water is present in the reaction mixture, especially under basic conditions and high temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH).

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.[3]

  • Reaction at the 3-chloro position: While the 7-position is generally more activated in this system, substitution at the 3-position is possible under harsh conditions, leading to a di-substituted product.

    • Solution: Carefully control the stoichiometry of the isobutylamine (1.5-2.0 equivalents is often sufficient). Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.

  • Side reactions with the base: Very strong bases like DBU can sometimes form adducts with the quinoline ring at elevated temperatures.[1]

    • Solution: If you suspect this, try a different base like K₃PO₄ or use a milder temperature.

Part 2: FAQs on Precursor Synthesis

Issues with the yield or purity of your starting materials will directly impact the final step.

Q4: I am struggling with the initial quinoline ring formation (e.g., via Friedländer synthesis). How can I improve the yield?

A4: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for forming the quinoline core.[4] Low yields are a frequent challenge.[5]

  • Catalyst Choice is Critical: The reaction is typically catalyzed by acids or bases.[4] While strong acids like H₂SO₄ can work, they often lead to tar formation and harsh conditions.[2][5] Consider screening milder catalysts:

    • Lewis Acids: Metal triflates can be highly effective.[5]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or acidic ionic liquids can offer cleaner reactions.[2]

  • Control Temperature: Overheating is a primary cause of tar formation due to polymerization side reactions.[3] Monitor the temperature carefully. For exothermic reactions, you may need to remove the external heat source once the reaction initiates.

  • Solvent Selection: The choice of solvent affects reactant solubility and reaction rate. While some conditions are solvent-free, solvents like ethanol or DMF can be beneficial.[4]

Q5: My cyanation reaction to install the 8-carbonitrile group is inefficient. What should I consider?

A5: Installing the cyano group often involves either a Sandmeyer reaction on an 8-aminoquinoline precursor or a nucleophilic substitution.

  • Sandmeyer Reaction: If starting from 8-amino-3,7-dichloroquinoline, the Sandmeyer reaction (diazotization with NaNO₂/HCl followed by displacement with CuCN) is a standard method. Incomplete diazotization or side reactions during the cyanide displacement can lower the yield. Ensure you maintain low temperatures (0-5 °C) during the diazotization step.

  • Nucleophilic Cyanation: If you have a suitable leaving group at the 8-position (e.g., a bromide), nucleophilic substitution with a cyanide source like KCN or TMS-CN can be used.

  • Safety First: Cyanide reagents are extremely toxic.[6] All work must be performed in a certified fume hood with appropriate personal protective equipment. Acidic conditions must be avoided during workup and waste disposal to prevent the generation of lethal HCN gas.[6]

Part 3: Purification Troubleshooting

Even with a successful reaction, isolating the pure product can be challenging.

Q6: What are the recommended methods for purifying the final product, this compound?

A6: The two most effective purification techniques for this type of molecule are silica gel column chromatography and recrystallization.[7]

  • Silica Gel Column Chromatography: This is the best method for separating your product from unreacted starting materials and polar/non-polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: This is an excellent final step to achieve high purity. A good solvent will dissolve the compound when hot but not when cold.[7] Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Q7: During column chromatography, I'm getting poor separation between my product and a key impurity. How can I improve this?

A7: Poor separation is a common issue that can often be resolved with systematic adjustments.

Table 2: Troubleshooting Poor Chromatographic Separation

Problem Probable Cause Suggested Solution
Product and impurity move together Eluent system lacks selectivity.Change the solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. This changes the nature of the polar interactions and can resolve co-eluting spots.[7]
Spots are streaking or tailing Compound is too polar for the eluent; potential interaction with acidic silica.Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel, which is especially helpful for basic compounds like amines.
Separation is minimal Resolution is insufficient.Use a longer column to increase the surface area for separation. Employ a shallower solvent gradient to increase the separation distance between compounds.[7]
Product seems to degrade on the column Compound is unstable on silica.Consider switching to a different stationary phase like alumina (basic or neutral). Alternatively, minimize the time the compound spends on the column by running it faster, or attempt to purify via recrystallization first.
References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025). Challenges in the scale-up of 8-Chloroisoquinoline-1-carbonitrile production.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024).

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Technical Support Center: Solubility Optimization for 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile presents a classic "brick dust" solubility profile.[1] Its planar quinoline core, reinforced by the electron-withdrawing 8-carbonitrile group, creates high crystal lattice energy and low aqueous solubility.[1] Furthermore, the 8-CN and 3-Cl substituents significantly reduce the basicity of the quinoline nitrogen, rendering standard acid-based solubilization (e.g., 0.1% Formic Acid) less effective than for typical aminoquinolines.[1]

This guide provides an evidence-based workflow to overcome these barriers, ensuring consistent data in cellular assays and in vivo studies.

Module 1: Stock Solution Preparation (The "First Mile")

Issue: The compound floats or forms a suspension in DMSO, or precipitates upon freezing.[1]

Physicochemical Rationale

The high melting point of this scaffold indicates strong intermolecular ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking. Standard laboratory DMSO often absorbs atmospheric water (hygroscopic), and even 1-2% water content can drastically reduce the saturation limit of this lipophilic compound.
Troubleshooting Protocol

Q: Why won't my compound dissolve in 100% DMSO at 10 mM? A: You are likely fighting lattice energy or water contamination.

  • Use Anhydrous DMSO: Ensure your DMSO is fresh and anhydrous (<0.1% water).[1] Old DMSO absorbs moisture, causing "micro-crashing."[1]

  • Thermal Shift:

    • Heat the DMSO/compound mixture to 40–50°C for 10 minutes. This overcomes the lattice energy barrier.

    • Note: The compound is thermally stable at this temperature; the nitrile and chloro groups are robust.

  • Sonication: Use a bath sonicator (not a probe) for 15 minutes while warm.

  • Visual Check: Hold the vial against a light source. If you see "shimmering" (birefringence), the compound is not dissolved; it is a micro-suspension.[1] Repeat heating.

Q: Can I use Ethanol or Methanol instead? A: No. This specific analog (isobutylamino + chloro + cyano) is too lipophilic.[1] Alcohols have lower solubilizing power than dipolar aprotic solvents (DMSO/DMF) for this scaffold.[1] Stick to DMSO or DMF.

Module 2: Aqueous Dilution (The "Crash Out" Effect)[1]

Issue: The compound precipitates immediately when the DMSO stock is added to cell culture media (RPMI/DMEM).

The "Solvent Shock" Phenomenon

Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous media creates a rapid polarity shift.[1] The hydrophobic molecules aggregate faster than they can disperse, encasing themselves in a protein/precipitate shell.[1]

The "Intermediate Step" Protocol

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent spike.

Step-by-Step Workflow:

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dosing: Spike this intermediate into your media.

    • Why? PEG-400 acts as a surfactant-like co-solvent, softening the transition from organic to aqueous phase.[1]

Visualization: Solubility Decision Tree

SolubilityLogic Start Start: Solid Compound SolventChoice Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO High Lipophilicity Alcohol Ethanol/Methanol (Avoid) SolventChoice->Alcohol Low Solubility Risk Dissolved Clear Solution? DMSO->Dissolved HeatSonic Action: Heat (45°C) + Sonicate Dissolved->HeatSonic No MediaAdd Addition to Media Dissolved->MediaAdd Yes HeatSonic->Dissolved Precip Precipitation? MediaAdd->Precip DirectAdd Direct Spike (Risk of Shock) Precip->DirectAdd Yes (Crash Out) Intermed Intermediate Dilution (DMSO -> PEG400 -> Media) Precip->Intermed Prevention DirectAdd->Intermed Retry Success Assay Ready Intermed->Success

Caption: Logic flow for solubilizing hydrophobic quinoline-carbonitriles, prioritizing anhydrous DMSO and intermediate dilution steps.

Module 3: In Vivo Formulation (Oral Gavage)

Issue: Finding a vehicle that allows high exposure (AUC) without clogging the gavage needle.

Critical Formulation Insight: pH Sensitivity

The 8-carbonitrile group lowers the pKa of the quinoline nitrogen.

  • Standard Quinoline pKa: ~4.9[1]

  • 8-CN-3-Cl-Quinoline pKa: Estimated < 2.5[1]

  • Implication: This compound will not protonate/dissolve in weak acids (e.g., Citrate buffer pH 4).[1] You need a surfactant-based approach rather than a pH-based approach.

Recommended Vehicle: The "MC/Tween" System

For rodent studies (PO), avoid pure oil (poor absorption) or pure acid (won't dissolve).[1]

ComponentConcentrationFunction
Methylcellulose (MC) 0.5% (w/v)Suspending agent (increases viscosity to prevent settling).[1]
Tween-80 0.5% to 2.0% (v/v)Surfactant (wets the hydrophobic crystal surface).[1]
Water q.s.Bulk vehicle.

Preparation Protocol:

  • Weigh the micronized compound.

  • Add Tween-80 directly to the powder.

  • Triturate (grind) the powder and Tween-80 with a mortar and pestle until a smooth paste forms. This is the most critical step.

  • Slowly add the 0.5% Methylcellulose solution while stirring.

  • Sonicate the suspension for 20 minutes to break up aggregates.

Module 4: Analytical Verification

Q: How do I know if my concentration is accurate? A: Do not rely on nominal calculations for this chemotype.

The Centrifuge Test:

  • Prepare your working solution (e.g., 10 µM in media).[1]

  • Spin an aliquot at 15,000 x g for 10 minutes .

  • Sample the supernatant and analyze via LC-MS/UV.

  • Compare the peak area to a standard prepared in 100% Acetonitrile.

  • Acceptance Criteria: If Supernatant Concentration < 80% of Nominal, you have solubility-limited bioavailability.[1]

Visualization: The "Step-Down" Dilution Workflow

DilutionProtocol Step1 Stock Solution 10 mM in DMSO (Clear Yellow/Orange) Step2 Intermediate 1 mM in PEG-400 (1:10 Dilution) Step1->Step2 Prevents Aggregation Precip Precipitate (Avoided) Step1->Precip Direct Spike (Risk) Step3 Working Solution 10 µM in Media (1:100 Dilution) Step2->Step3 Stabilizes Dispersion

Caption: Step-down dilution protocol using PEG-400 to bridge the polarity gap between DMSO and aqueous media.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1]

  • PubChem Compound Summary. (2025). 7-Aminoquinoline Derivatives (Class-based physicochemical data). National Library of Medicine.[1] [1]

Sources

Technical Support Center: Purification of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the purification of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile.

Case ID: QZn-CN-IsoBu-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Welcome to the technical support hub for the This compound workflow. This guide addresses the purification challenges inherent to Nucleophilic Aromatic Substitution (


) on electron-deficient quinoline cores.

The synthesis typically involves the displacement of a leaving group (Fluorine or Chlorine) at the 7-position by isobutylamine. The presence of the 8-carbonitrile (CN) group activates the 7-position for substitution but introduces susceptibility to hydrolysis, while the 3-chloro substituent modulates lipophilicity.

Target Molecule Profile
PropertyDescription
Core Structure Quinoline-8-carbonitrile
Key Functionality 7-amino (secondary), 8-cyano, 3-chloro
pKa Characteristics Weakly basic (Quinoline N is deactivated by 8-CN; Amine N is conjugated).[1]
Solubility Soluble in DCM, EtOAc, DMSO. Insoluble in water/hexanes.
Critical Sensitivity Nitrile Hydrolysis: The 8-CN group is prone to hydrolysis (to amide/acid) under strong acidic/basic conditions and heat.

Impurity Landscape & Diagnostic Workflow

Before initiating purification, you must identify which "by-products" are present. The specific impurities dictate the purification logic.

Diagram 1: Reaction & Impurity Origins

This diagram maps the standard synthetic route and where specific impurities arise.

ImpurityMap cluster_0 Reaction Mixture Components SM Starting Material (3-Chloro-7-fluoroquinoline-8-CN) SM->SM Incomplete Conv. Product TARGET PRODUCT 3-Chloro-7-(isobutylamino)... SM->Product S_NAr Reaction (Heat, Base) Imp_Regio Regioisomer (5-substituted - Rare) SM->Imp_Regio Low Selectivity Reagent Isobutylamine (Excess) Reagent->Reagent Unreacted Reagent->Product Imp_Hydro Hydrolysis Impurity (8-Carboxamide/Acid) Product->Imp_Hydro Acid/Base Workup (Over-exposure)

Caption: Mechanistic origin of common impurities during the


 synthesis of 7-aminoquinoline-8-carbonitriles.

Troubleshooting Guides (Q&A Format)

Issue 1: "I have significant unreacted Isobutylamine remaining."

Diagnosis: Isobutylamine is used in excess (typically 2–3 equivalents) to drive the reaction. It acts as both nucleophile and base. Risk: Residual amine interferes with crystallization and can degrade the nitrile over time.

Protocol: The Citric Acid Wash (Buffered Removal) Do not use strong mineral acids (HCl/H2SO4) indiscriminately, as they may hydrolyze the 8-CN group.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer 2x with 10% aqueous Citric Acid (pH ~3–4).

    • Mechanism:[2][3][4][5] Isobutylamine is a strong base (pKa ~10). Citric acid protonates it to the water-soluble citrate salt. The quinoline product (pKa < 4 due to EWG) remains in the organic layer.

  • Neutralization: Wash the organic layer 1x with Saturated

    
     to remove residual acid.
    
  • Drying: Dry over

    
     and concentrate.
    
Issue 2: "The 7-Fluoro starting material co-elutes with my product."

Diagnosis: The starting material (SM) and product are both lipophilic halo-quinolines. Their Rf values on silica are often very close (


).
Risk:  Standard flash chromatography fails to separate them cleanly.

Protocol: Chemical Scavenging (The "Click" Cleanup) If chromatography is difficult, chemically modify the impurity to make it separable.

  • Assessment: Ensure the reaction has stalled. If SM > 5%, push the reaction further with higher temp (if stable) or more amine.

  • Scavenging: Add a polymer-supported amine scavenger (e.g., Trisamine resin) or a highly polar primary amine (e.g., glycine or ethanolamine) and heat briefly.

    • Mechanism:[2][3][4][5] The scavenger reacts with the remaining 7-fluoro SM via

      
      , converting it into a highly polar or polymer-bound species.
      
  • Filtration/Wash:

    • If using resin: Filter off the resin.

    • If using glycine: The glycine-adduct is water-soluble; remove via aqueous wash (pH 9).

  • Result: The lipophilic SM is removed; the product remains.

Issue 3: "I see a new polar spot after workup (Nitrile Hydrolysis)."

Diagnosis: The 8-carbonitrile has hydrolyzed to the primary amide (


). This often happens if the reaction mixture was heated too long in the presence of moisture or if the workup was too acidic/basic.

Protocol: Chromatographic Rescue

  • Mobile Phase: The amide is significantly more polar than the nitrile. Switch from Hexane/EtOAc to DCM/Methanol .

  • Gradient: Run a gradient of 0%

    
     5% MeOH in DCM.
    
  • Order of Elution:

    • 1st: Unreacted SM (Non-polar)

    • 2nd: Target Nitrile Product

    • 3rd: Amide Impurity (Polar)

Purification Decision Tree

Use this logic flow to determine the optimal purification method based on your crude mixture's profile.

PurificationTree Start Crude Mixture Analysis (TLC/LCMS) Check_Amine Excess Isobutylamine? Start->Check_Amine Check_SM Unreacted SM > 5%? Check_Amine->Check_SM No Action_AcidWash 10% Citric Acid Wash Check_Amine->Action_AcidWash Yes Check_Hydro Hydrolysis (Amide)? Check_SM->Check_Hydro No Action_Scavenge Add Amine Scavenger (Resin/Glycine) Check_SM->Action_Scavenge Yes Action_Column Flash Column (DCM/MeOH) Check_Hydro->Action_Column Yes (High Purity Req) Action_Recryst Recrystallization (EtOH/H2O) Check_Hydro->Action_Recryst No (Bulk Scale) Action_AcidWash->Check_SM Action_Scavenge->Check_Hydro

Caption: Step-by-step decision logic for purifying this compound mixtures.

Validated Experimental Protocols

A. Optimized Work-up (The "Gentle" Method)

Designed to minimize nitrile hydrolysis.

  • Quench: Cool reaction to room temperature. Pour into 5 volumes of ice-water.

  • Extraction: Extract 3x with Ethyl Acetate. (DCM is acceptable but may carry more water/impurities).

  • Wash:

    • Wash 1: Water (removes bulk amine/salts).

    • Wash 2: 0.5M Citric Acid (removes trace amine). Monitor pH of aqueous layer; keep < 5.

    • Wash 3: Brine (drying).

  • Concentration: Dry over

    
    , filter, and rotovap at 
    
    
    
    .
B. Recrystallization (Polishing)

Best for removing trace non-polar impurities.

  • Solvent System: Ethanol/Water or Isopropanol.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to RT, then

      
      .
      
    • Filter the yellow/off-white needles.

    • Note: Quinoline-8-carbonitriles often crystallize well due to planar stacking, unless the isobutyl chain disrupts packing significantly.

References & Authority

The protocols above are derived from established methodologies in quinoline medicinal chemistry and


 reaction optimization.
  • General Quinoline Synthesis & Purification:

    • BenchChem Technical Guides. "How to avoid impurities in quinoline cyclization reactions." (General troubleshooting for quinoline isolation).

  • Nucleophilic Aromatic Substitution (

    
    ) on Quinolines: 
    
    • Nemez, D. B., et al. (2023).[6] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry. (Describes workup of amino-chloro-quinolines).

  • Nitrile Stability & Hydrolysis:

    • Zhang, et al. (2012).[4] "Design and synthesis of a series of quinoline-3-carbonitrile derivatives." (Context for handling quinoline carbonitriles).

  • Scavenging Techniques:

    • Standard process chemistry protocols for removing excess amines using acidic resins or washes (e.g., Organic Process Research & Development guidelines).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and isobutylamine before handling.

Sources

Solving cyclization failures in quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Quinoline Synthesis Support Center. If you are reading this, you are likely staring at a flask of black tar, an NMR spectrum with the wrong regioisomer, or a reaction that refuses to proceed past the intermediate imine.

I am Dr. Aris, Senior Application Scientist. I don’t just read protocols; I troubleshoot the physics and kinetics that break them. Below is a breakdown of the three most common failure modes in quinoline synthesis—Polymerization (Tarring) , Regioselectivity Failure , and Cyclization Stagnation —and how to fix them using field-proven mechanistic interventions.

Module 1: The "Black Tar" Nightmare (Skraup & Doebner-Miller)[1]

Symptoms:

  • Reaction mixture turns into a solid, intractable black mass.

  • Violent exotherms that overwhelm the condenser.

  • Yields <20% due to polymerization.

The Root Cause: The Skraup and Doebner-Miller syntheses rely on the in situ generation of


-unsaturated carbonyls (acrolein or crotonaldehyde). These intermediates are highly prone to radical polymerization, especially under the harsh acidic conditions required for the final electrophilic aromatic substitution (EAS). If the concentration of free acrolein exceeds the rate of conjugate addition to the aniline, polymerization wins .
Troubleshooting Protocol: The "Moderated" Skraup

Q: How do I stop the reaction from turning into tar? A: You must throttle the supply of free acrolein and inhibit radical propagation. We use a "Sulfo-Mix" technique with a radical scavenger.

Step-by-Step Intervention:

  • The Moderator: Add Ferrous Sulfate (

    
    )  to your reaction mixture (approx. 0.1 eq). It acts as a radical scavenger and moderates the oxidation potential [1]. Alternatively, use Boric Acid  to complex the glycerol, slowing its dehydration to acrolein.
    
  • The Oxidant Switch: Replace Nitrobenzene (which requires high T and is often too vigorous) with Iodine (

    
    ) . Iodine is a milder oxidant and allows for better temperature control [2].[1]
    
  • The "Sulfo-Mix" Addition:

    • Do NOT mix everything and heat.

    • Premix Aniline + Glycerol +

      
      .[2]
      
    • Heat to 100°C.

    • Add

      
      dropwise  via an addition funnel. This ensures the acid concentration (and thus acrolein generation) never spikes.
      
Visualizing the Failure Mode

SkraupFailure cluster_fix Intervention Zone Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Heat Michael Michael Adduct (Safe Intermediate) Acrolein->Michael + Aniline Controlled Addition Tar Polymer/Tar (FAILURE) Acrolein->Tar High Conc. Radical Path Aniline Aniline Quinoline Quinoline (Product) Michael->Quinoline Cyclization -H2O, -2H FeSO4 Add FeSO4 (Scavenger) FeSO4->Tar Blocks

Caption: Kinetic competition between productive Michael addition and destructive polymerization in Skraup synthesis.

Module 2: The Isomer Trap (Conrad-Limpach vs. Knorr)

Symptoms:

  • You synthesized a hydroxyquinoline, but the NMR shifts don't match the literature.

  • You aimed for the 4-hydroxy derivative but got the 2-hydroxy (carbostyril) isomer, or vice versa.

The Root Cause: This is a classic case of Kinetic vs. Thermodynamic control . The reaction of an aniline with a


-ketoester can proceed through two distinct pathways depending on the temperature and pH.
Diagnostic Guide: Which Path Did You Take?
FeatureKnorr Synthesis Conrad-Limpach Synthesis
Target Isomer 2-Hydroxyquinoline (Carbostyril)4-Hydroxyquinoline
Control Type Kinetic ControlThermodynamic Control
Key Intermediate Anilide (Amide bond formation)Schiff Base (Imine bond formation)
Conditions

, Acidic

, Neutral/Thermal
Common Error Temperature too high (

) converts Knorr intermediate to Conrad-Limpach path.
Temperature too low fails to cyclize the Schiff base.
Troubleshooting Protocol

Q: I need the 4-Hydroxy isomer (Conrad-Limpach), but I keep getting mixtures. A: You are likely not reaching the activation energy required for the thermal cyclization, or you are allowing the kinetic product to form first.

  • Step 1 (Schiff Base Formation): Mix Aniline +

    
    -ketoester + catalytic HCl. Stir at Room Temperature  for 24-48 hours. Do not heat yet. Isolate the water/oil. Dry it.
    
  • Step 2 (Thermal Shock): Drop the isolated Schiff base into diphenyl ether or mineral oil pre-heated to 250°C . The rapid heating is crucial to bypass the lower-energy kinetic trap [3].

Q: I need the 2-Hydroxy isomer (Knorr). A: Keep it cool. Heat the reagents to 100-120°C to form the anilide, then treat with conc.


 to cyclize. Avoid temperatures above 140°C.
Visualizing the Pathway Bifurcation

IsomerSelectivity Start Aniline + Beta-Ketoester K_Inter Anilide Intermediate (N-C=O bond) Start->K_Inter 100-140°C (Kinetic) T_Inter Schiff Base Intermediate (C=N bond) Start->T_Inter Room Temp (Equilibrium) K_Prod 2-Hydroxyquinoline (Knorr Product) K_Inter->K_Prod Acid Cyclization T_Inter->K_Inter Slow conversion if heated gently T_Prod 4-Hydroxyquinoline (Conrad-Limpach Product) T_Inter->T_Prod 250°C (Thermal Shock) (Thermodynamic)

Caption: Temperature-dependent divergence of Knorr (Kinetic) and Conrad-Limpach (Thermodynamic) pathways.

Module 3: The Stalled Cyclization (Friedländer & Combes)

Symptoms:

  • Friedländer: You have the 2-aminoaryl ketone and the

    
    -methylene ketone, but they won't condense.
    
  • Combes: The reaction stops at the imine; the ring won't close.

The Root Cause:

  • Sterics: In the Combes reaction, the rate-determining step is the electrophilic attack on the ring.[3][4] If the aniline has Electron Withdrawing Groups (EWGs) or the

    
    -diketone is bulky, the activation energy is too high [4].
    
  • Water Poisoning: Friedländer condensations are reversible. If water is not removed, the equilibrium shifts back to the starting materials.

Troubleshooting Matrix
IssueDiagnosisCorrective Action
Combes: No Cyclization Aniline has strong EWG (e.g.,

,

).
Switch to Polyphosphoric Acid (PPA) instead of

. PPA acts as both solvent and dehydrating agent, forcing the cyclization [5].
Combes: Wrong Regioisomer Meta-substituted aniline yielding mixture.Electronic Rule: EDGs (e.g.,

) favor the 2-position (para-closure). EWGs (e.g.,

) favor the 4-position (ortho-closure) due to steric/electronic repulsion.
Friedländer: Stalled Equilibrium limitation.Use a Dean-Stark trap with Toluene/Xylene to physically remove water. Add catalytic p-TsOH (Brønsted acid) or

(Lewis acid).

References

  • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.

  • Wu, Y., et al. (2018). Iodine-Mediated Skraup Reaction: A Mild and Efficient Synthesis of Quinolines.[1] Tetrahedron Letters, 59(15), 1465-1468.

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.

  • Sloop, J. C. (2009). Fluorinated Quinolines: Synthesis and Characterization via the Combes Reaction. Journal of Fluorine Chemistry, 130(10), 896-901.

  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.

Sources

Technical Support Center: Optimizing Isobutylamino Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Solvents for Isobutylamino Nucleophilic Substitution Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide (v2026.02)

Introduction: The Shift from Dipolar Aprotic Solvents

You are likely here because your standard protocol using DMF, NMP, or DMAc has been flagged for safety (REACH restrictions), difficulty in workup (high boiling point), or toxicity concerns.

Isobutylamine (


) presents a unique challenge in nucleophilic substitution (

or

).[1] It is a primary amine with moderate steric bulk and high basicity (

).[1] While dipolar aprotic solvents stabilize the charged transition states of these reactions, they are no longer strictly necessary.[1]

This guide provides a technical roadmap to replacing them with 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , or binary systems, without sacrificing reaction kinetics or yield.

Module 1: Solvent Selection Logic

The Kinetic vs. Solubility Trade-off

In classical


 or 

reactions, the rate-determining step often involves the formation of a charged intermediate (e.g., Meisenheimer complex). Polar solvents (DMF,

) stabilize this complex. When moving to "greener" ethers (CPME,

), you lose this stabilization, potentially slowing the reaction.

The Solution: You must compensate for the loss of polarity by utilizing concentration effects (running more concentrated) or temperature (utilizing the higher boiling points of green solvents).[1]

Decision Matrix: Selecting Your Solvent

Use the following logic flow to determine the best starting solvent for your specific substrate.

SolventSelection Start START: Substrate Solubility Analysis SolubilityCheck Is the electrophile soluble in Toluene/Ethers? Start->SolubilityCheck TempCheck Required Reaction Temp? SolubilityCheck->TempCheck Yes (Soluble) Binary BINARY SYSTEM: EtOAc/DMSO (9:1) or Anisole SolubilityCheck->Binary No (Insoluble) CPME RECOMMENDED: CPME (High BP, hydrophobic, easy workup) TempCheck->CPME > 80°C MeTHF RECOMMENDED: 2-MeTHF (Good polarity, derived from biomass) TempCheck->MeTHF < 80°C ProductWorkup Is the Product Water Soluble? ProductWorkup->CPME No (Use hydrophobic benefits) Water AQUEOUS SURFACTANT: 2% TPGS-750-M in Water ProductWorkup->Water Yes (Avoid extraction issues) CPME->ProductWorkup MeTHF->ProductWorkup Binary->ProductWorkup

Figure 1: Solvent selection decision tree based on substrate solubility and thermal requirements.

Module 2: Comparative Data (The "Why")

The following table contrasts traditional solvents with recommended alternatives. Note that while CPME has a lower dielectric constant, its low water miscibility simplifies the removal of excess isobutylamine during workup.[1]

SolventBoiling Point (°C)Dielectric Constant (

)
Water MiscibilityRelative Rate (

)
Primary Benefit
DMF (Legacy)15336.7Miscible1.0 (Ref)High solubility, fast kinetics.[1]
2-MeTHF 806.97~14%0.6 - 0.8Bi-derived, good organic solubility.[1]
CPME 1064.76< 1.1%0.5 - 0.7Hydrophobic , low peroxide formation, clean phase cuts.[1]
EtOAc 776.02Moderate0.4Cheap, but prone to hydrolysis/aminolysis side reactions.[1]
Toluene 1102.38Immiscible< 0.3Poor kinetics for polar transition states; salt precipitation issues.[1]

Module 3: Troubleshooting Specific Failures

Issue 1: Reaction Stalls at ~50% Conversion

Diagnosis: Salt Coating / Surface Passivation. In non-polar solvents like CPME or Toluene, the byproduct (Isobutylammonium halide) is insoluble. It precipitates and coats the surface of the solid base or the electrophile, halting the reaction.[1] Corrective Action:

  • Add Water (Biphasic Mode): Add 10-20% v/v water to the reaction.[1] This dissolves the salt layer.[1] CPME is excellent for this as it does not form emulsions easily.[1]

  • Change Base: Switch from inorganic bases (

    
    ) to organic bases (DIPEA, DBU) that form soluble salts in organic media.
    
Issue 2: "Gumming" or Oiling Out

Diagnosis: Polymorph/Solvate Formation. Isobutylamine residues can form oils with product intermediates in 2-MeTHF.[1] Corrective Action:

  • Switch to CPME .[1] Its high hydrophobicity forces polar impurities (salts/gums) to separate sharply or remain solid, allowing for easier filtration.

Issue 3: Difficulty Removing Excess Isobutylamine

Diagnosis: Boiling Point Proximity. Isobutylamine (BP 68°C) is close to 2-MeTHF (BP 80°C), making rotary evaporation inefficient for complete removal. Corrective Action:

  • Acid Wash: Use a dilute citric acid (10% aq) or

    
     HCl wash.[1] Isobutylamine will protonate and partition immediately into the aqueous layer.[1]
    
  • Azeotropic Distillation: If using CPME, add methanol and rotovap.[1] Isobutylamine forms azeotropes with alcohols that facilitate removal.[1]

Module 4: Validated Experimental Protocols

Protocol A: High-Temperature Substitution in CPME

Best for unreactive aryl halides requiring temperatures >80°C.[1]

Materials:

  • Substrate (Electrophile, 1.0 equiv)

  • Isobutylamine (1.5 - 2.0 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: CPME (Cyclopentyl Methyl Ether) [0.5 M concentration]

Workflow:

  • Charge: Add substrate and base to the reaction vessel.

  • Solvent Addition: Add CPME. Note: CPME is hydrophobic; ensure your substrate is wetted.[1]

  • Nucleophile Addition: Add isobutylamine.

  • Reaction: Heat to 95°C (Reflux). Monitor by HPLC/TLC.[1]

    • Checkpoint: If suspension becomes a thick paste (salt formation), add water (10% of solvent volume) to create a biphasic system.

  • Workup (The "Green" Advantage):

    • Cool to RT.

    • Add water (1:1 volume ratio).[1]

    • Phase Cut: The CPME layer (top) contains the product.[1] The aqueous layer contains the isobutylammonium salt and excess inorganic base.[1]

    • No extraction with DCM is usually necessary.[1]

  • Wash: Wash organic layer with 1M HCl (to remove unreacted isobutylamine) followed by Brine.

  • Isolate: Dry over

    
     and concentrate.
    
Protocol B: 2-MeTHF with Catalytic Water

Best for polar substrates that do not dissolve in CPME.[1]

Workflow:

  • Dissolve substrate in 2-MeTHF.[1]

  • Add Isobutylamine (2.0 equiv).[1]

  • Critical Step: Add 5% (v/v) water.[1] This acts as a phase transfer catalyst aid and solubilizes the salt byproducts, preventing rate suppression.[1]

  • Heat to 70°C.

  • Workup: Dilute with MTBE or IPAC (Isopropyl Acetate) to lower the polarity before washing with water/brine.[1]

Module 5: Mechanistic Visualization

Understanding the "Salt Effect" in alternative solvents is crucial for troubleshooting.

Mechanism Reactants Reactants: R-X + i-BuNH2 TS Transition State (Dipolar) Reactants->TS Activation Intermediate Meisenheimer Complex TS->Intermediate Solvent Stabilization (Critical in DMF) Product Product: R-NH-iBu Intermediate->Product Byproduct Byproduct: i-BuNH3+ X- Intermediate->Byproduct Byproduct->Reactants PRECIPITATION (In CPME/Toluene, coats reactants)

Figure 2: Reaction pathway highlighting the precipitation feedback loop in non-polar green solvents.

References

  • GSK Solvent Sustainability Guide : Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[1][2][3] Green Chemistry, 2016, 18 , 3879-3890.

  • CPME Review : Watanabe, K.[1] "The unique properties of cyclopentyl methyl ether (CPME) as a green solvent."[1] Future Medicinal Chemistry, 2013.[1]

  • 2-MeTHF Applications : Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry."[1] ChemSusChem, 2012.[1]

  • 
     Solvent Effects : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][4] Green Chemistry, 2011.[1][4] 
    

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile is a critical scaffold in the synthesis of irreversible tyrosine kinase inhibitors (TKIs), structurally related to agents like Pelitinib and Neratinib. Its structural integrity is defined by three distinct domains: the electron-deficient quinoline core, the steric-bulk-providing isobutyl tail, and the electron-withdrawing carbonitrile group at the 8-position.

Objective: This guide provides a definitive interpretation of the 1H NMR spectrum for this compound. It compares the analytical performance of DMSO-


  versus CDCl

solvent systems and establishes a validation protocol to distinguish the target molecule from its 7-chloro precursor.

Structural Analysis & Spin System

The molecule presents a unique spin system due to the interplay between the electron-withdrawing 8-cyano/3-chloro groups and the electron-donating 7-amino group.

The Spin Systems
  • Quinoline Core (Aromatic):

    • H2 & H4: Isolated singlets (due to 3-Cl substitution).

    • H5 & H6: An AB coupling system. The 7-amino substituent creates a strong shielding effect on H6 (ortho), while the 8-cyano group deshields H5.

  • Isobutyl Side Chain (Aliphatic):

    • Typical alkyl coupling:

      
      .
      
    • NH: Exchangeable proton, sensitive to solvent choice.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is not merely logistical; it dictates the resolution of the diagnostic NH proton and the separation of aromatic signals.

Table 1: Solvent Performance Comparison
FeatureMethod A: DMSO-

(Recommended)
Method B: CDCl

(Alternative)
Scientific Rationale
NH Proton Visibility Excellent. Appears as a sharp triplet due to slow exchange and H-bonding.Poor. Often broad/invisible due to rapid exchange or quadrupole broadening.DMSO stabilizes the amide-like NH, enabling

coupling observation.
Aromatic Resolution High. Polarity separates H5/H6 effectively.Moderate. Risk of overlap between H6 and residual solvent peak.Dipolar interactions in DMSO maximize the chemical shift difference between H5 and H6.
Solubility High. Dissolves the planar, polar aromatic core easily.Low/Moderate. May require heating, which broadens peaks.The 8-CN group increases polarity, making non-polar solvents less effective.
Water Signal ~3.33 ppm (can overlap with

).
~1.56 ppm (overlaps with alkyl region).DMSO water peak is distinct from the critical aromatic region.
Comparative Data: Target vs. Precursor

To validate synthesis success (Nucleophilic Aromatic Substitution), compare the product against the starting material (3,7-dichloroquinoline-8-carbonitrile).

Table 2: Diagnostic Shift Changes (


) 
| Proton | Precursor Shift (ppm) | Product Shift (ppm) | 

| Interpretation | | :--- | :--- | :--- | :--- | :--- | | H6 | ~7.90 (d) | 7.15 (d) | -0.75 | Primary Diagnostic. Strong shielding by 7-amino group (ortho-effect). | | H5 | ~8.20 (d) | 8.05 (d) | -0.15 | Minor shielding; H5 is meta to the amino group. | | H2 | ~9.10 (s) | 8.95 (s) | -0.15 | General ring electron density increase. | | Aliphatic | Absent | 0.9 - 3.4 | N/A | Appearance of isobutyl signals confirms alkylation. |

Detailed Spectral Interpretation (DMSO- )

Reference: 500 MHz, 298 K, TMS = 0.00 ppm

Aromatic Region (The "Fingerprint")
  • 
     8.95 (s, 1H, H-2):  The most deshielded proton. It appears as a singlet because the 3-Cl blocks coupling to H3.
    
  • 
     8.42 (s, 1H, H-4):  Deshielded by the ring nitrogen but less than H2. Singlet.
    
  • 
     8.05 (d, 
    
    
    
    Hz, 1H, H-5):
    Deshielded by the adjacent 8-CN group. Shows strong ortho-coupling to H6.
  • 
     7.15 (d, 
    
    
    
    Hz, 1H, H-6):
    Significantly shielded relative to the precursor. This upfield shift is the "smoking gun" for successful substitution at C7.
Amino & Aliphatic Region[1][2]
  • 
     7.60 (br t, 
    
    
    
    Hz, 1H, NH):
    The triplet multiplicity confirms the NH is coupled to the adjacent methylene group (
    
    
    ). Note: If this is a singlet, the sample may be wet (fast exchange).
  • 
     3.25 (t, 
    
    
    
    Hz, 2H, N-
    
    
    -):
    The methylene protons adjacent to nitrogen.
  • 
     2.05 (m, 1H, -CH-):  Methine multiplet.
    
  • 
     0.98 (d, 
    
    
    
    Hz, 6H, -
    
    
    ):
    The isopropyl methyls.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5-8 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Critical: Use an ampoule from a fresh box to minimize water content. Water promotes NH exchange, collapsing the diagnostic triplet into a broad singlet.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): Minimum 64 (to resolve the minor

    
    C satellites if purity check is needed).
    
  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of isolated H2/H4 protons).

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Validation Logic (Decision Tree)
  • Check H6: Is there a doublet around 7.1-7.2 ppm?

    • No (Signal at ~7.9): Reaction failed (Precursor present).

    • Yes: Proceed.

  • Check NH: Is there a triplet at ~7.6 ppm?

    • Yes: Structure confirmed.

    • No (Broad singlet): Wet solvent. Add 1 drop of D

      
      O (shaking) 
      
      
      
      Signal should disappear (Exchange confirmation).

Visualization

Diagram 1: Analytical Workflow

This diagram outlines the logical flow for validating the compound structure.

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (64 Scans) Solvent->Acquire Check_H6 Check H6 Region (7.0 - 8.0 ppm) Acquire->Check_H6 Precursor Doublet at 7.9 ppm (Failed Reaction) Check_H6->Precursor Low Field Product Doublet at 7.15 ppm (Successful Substitution) Check_H6->Product High Field Check_NH Verify NH Coupling Product->Check_NH Final Structure Validated: 3-Cl-7-(iBu-NH)-8-CN-quinoline Check_NH->Final Triplet Observed

Caption: Decision tree for structural validation using 1H NMR markers.

Diagram 2: COSY Correlation Logic

Visualizing the spin system connectivity to confirm the isobutyl chain attachment.

COSY_Logic NH NH (7.6 ppm) CH2 CH2 (3.25 ppm) NH->CH2 Strong COSY H6 H6 (7.15 ppm) NH->H6 NOESY (Spatial Proximity) CH CH (2.05 ppm) CH2->CH Strong COSY CH3 CH3 (0.98 ppm) CH->CH3 Strong COSY H5 H5 (8.05 ppm) H5->H6 Ortho Coupling (J=9.2Hz)

Caption: COSY (solid) and NOESY (dotted) correlations confirming the 7-position substitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for quinoline substituent effects).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Authoritative source for 3-cyano/3-chloro quinoline shifts). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile, a substituted quinoline of potential pharmacological interest. We present a detailed, predicted fragmentation pathway under electrospray ionization (ESI) conditions, offering a roadmap for its unambiguous identification. This primary method is critically compared with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, to provide a holistic view of modern structural elucidation strategies. Complete with a detailed experimental protocol and visual aids, this guide is intended for researchers and scientists seeking to characterize complex heterocyclic compounds with confidence and precision.

Introduction: The Quinoline Scaffold and the Need for Precise Characterization

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. The specific biological activity of a quinoline derivative is intrinsically linked to its substitution pattern[3]. Consequently, the precise and unequivocal structural characterization of newly synthesized analogues, such as this compound, is a non-negotiable prerequisite for further development.

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), stands out as a primary tool for this purpose. Its exceptional sensitivity and ability to provide detailed structural information through fragmentation analysis make it indispensable[4][5]. This guide will focus on predicting and interpreting the fragmentation pattern of the title compound, providing a powerful analytical blueprint.

Unraveling the Structure: Predicted ESI-MS/MS Fragmentation

When analyzed by tandem mass spectrometry (MS/MS), a molecule is first ionized and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions[6]. The resulting fragmentation pattern serves as a structural fingerprint. For this compound (Molecular Formula: C₁₄H₁₄ClN₃), we predict the following behavior under positive-mode ESI-MS/MS.

The molecule's monoisotopic mass is 259.0876 g/mol . In positive ESI mode, it will readily accept a proton (H⁺), most likely at the basic quinoline nitrogen or the secondary amine, to form the protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 260.0954. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this molecular ion will appear as a characteristic doublet with peaks at m/z 260.0954 and m/z 262.0925.

The fragmentation of the [M+H]⁺ ion (m/z 260.1) is dictated by the principle of forming the most stable cations and neutral molecules. The isobutylamino substituent is the most labile part of the molecule.

Key Predicted Fragmentation Pathways:

  • Loss of Isobutylene (Major Pathway): The most energetically favorable fragmentation is the loss of a stable neutral molecule. The isobutyl group can be eliminated as isobutylene (C₄H₈, 56.06 Da) via a rearrangement process. This is a classic fragmentation pathway for N-alkyl amines[7][8]. This leads to the formation of a highly abundant fragment ion at m/z 204.0328 . This ion represents the stable 7-amino-3-chloroquinoline-8-carbonitrile structure.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the amino nitrogen can result in the loss of a propyl radical (•C₃H₇, 43.09 Da)[8]. This would produce a fragment ion at m/z 217.0051 . While possible, this pathway is generally less favored than the neutral loss of an alkene.

  • Quinoline Ring Fragmentation: The stable quinoline core can also fragment. A characteristic loss for quinoline-containing compounds is the expulsion of hydrogen cyanide (HCN, 27.01 Da) from the heterocyclic ring[3]. This fragmentation could occur from the molecular ion or subsequent fragments. For instance, fragmentation of the m/z 204 ion could lead to a fragment at m/z 177.0221 .

The predicted fragmentation cascade is summarized in the table below and visualized in the subsequent diagram.

Predicted m/z Proposed Formula Neutral Loss Mass Lost (Da) Description of Fragmentation
260.0954[C₁₄H₁₅ClN₃]⁺--Protonated Molecular Ion [M+H]⁺
204.0328[C₁₀H₅ClN₃]⁺C₄H₈56.0626Base Peak. Loss of isobutylene from the N-alkyl side chain.
217.0051[C₁₁H₈ClN₃]⁺•C₃H₇43.0861Loss of propyl radical via alpha-cleavage.
177.0221[C₉H₄ClN₂]⁺C₄H₈ + HCN83.0735Loss of isobutylene followed by loss of hydrogen cyanide from the quinoline ring.
Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for this compound.

Fragmentation_Pathway M [M+H]⁺ m/z = 260.1 F1 Fragment Ion m/z = 204.0 M->F1 - C₄H₈ (Isobutylene) (Major Pathway) F2 Fragment Ion m/z = 217.0 M->F2 - •C₃H₇ (Propyl Radical) F3 Fragment Ion m/z = 177.0 F1->F3 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.

A Comparative Look: Alternative Analytical Methods

While MS/MS provides invaluable structural data, a comprehensive analysis often relies on orthogonal techniques. Here, we compare its performance against NMR and FT-IR spectroscopy for the characterization of our target compound.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.Unmatched sensitivity (femtomole to attomole). Fast analysis time. Easily coupled to LC for mixture analysis.[5]Provides connectivity information indirectly. Isomers can be difficult to distinguish without standards or advanced techniques.[9]
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework. Definitive connectivity through 2D experiments (COSY, HSQC, HMBC). Stereochemistry.Provides unambiguous structural assignment. Non-destructive.[4]Low sensitivity (milligram to microgram quantities required). Longer acquisition times. Complex spectra can be difficult to interpret.
FT-IR Spectroscopy Presence of specific functional groups (e.g., -C≡N, N-H, C-Cl, aromatic C-H).Fast, simple, and inexpensive. Good for a quick check of functional groups.Provides little to no information on the overall molecular skeleton or connectivity. Not suitable for complex mixture analysis.[4]

Experimental Protocol: LC-MS/MS Analysis

This section provides a self-validating protocol for acquiring high-quality MS/MS data for the target compound.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.

  • Perform a serial dilution to create a 1 µg/mL working solution in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation during ESI.

  • Filter the working solution through a 0.22 µm syringe filter into an LC vial.

4.2. Liquid Chromatography (LC) Parameters

  • System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

4.3. Mass Spectrometry (MS) Parameters

  • System: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

  • Product Ion Scan (MS/MS):

    • Select the precursor ion at m/z 260.1.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation profile.

    • Scan product ions from m/z 50 to 270.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Work 1 µg/mL Working Solution Stock->Work Filt Filtration (0.22 µm) Work->Filt LC LC Separation (C18 Column) Filt->LC MS1 MS1 Scan (Find m/z 260.1) LC->MS1 MS2 MS2 Scan (Fragment m/z 260.1) MS1->MS2 Spec Analyze Spectrum MS2->Spec Frag Identify Fragments Spec->Frag Path Propose Pathway Frag->Path

Caption: A streamlined workflow for the structural analysis of the target compound via LC-MS/MS.

Conclusion

Mass spectrometry offers a rapid, sensitive, and highly informative method for the structural characterization of this compound. The predicted fragmentation pattern, dominated by the neutral loss of isobutylene to produce a key fragment at m/z 204.0, provides a clear and verifiable signature for this molecule. While MS/MS is a powerful standalone technique, its integration with NMR spectroscopy ensures the highest level of confidence in structural assignment, a critical step in the rigorous evaluation of novel chemical entities for drug development.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of Analytical Methods in Chemistry. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1998). Chemical Papers. [Link]

  • D. M. Clugston & D. B. MacLean. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • D. M. Clugston & D. B. MacLean. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (2025). ResearchGate. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2016). Oriental Journal of Chemistry. [Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. (2018). Journal of The American Society for Mass Spectrometry. [Link]

  • High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. (2019). Centre for Tropical Medicine and Global Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). MDPI. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]

  • Synthesis and pharmacological evaluation of chloroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. (2021). RSC Medicinal Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2022). Purdue University Graduate School. [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2018). Physical Chemistry Chemical Physics. [Link]

  • Proposed fragmentation pathways for the major product ions observed in... (2021). ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. (1996). Journal of Mass Spectrometry. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

  • Quinolines and derivatives. (2019). MassBank. [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (2020). Victoria University of Wellington. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules. [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). Connect Journals. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep. [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016). Rapid Communications in Mass Spectrometry. [Link]

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles. (2003).

Sources

FTIR vs. Raman & NMR: Strategic Analysis of the Nitrile Pharmacophore in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the nitrile group (–C≡N) attached to a quinoline scaffold is a privileged pharmacophore, often serving as a bioisostere for carbonyls or carboxylates to improve metabolic stability. While NMR (


C, 

N) provides definitive structural elucidation, it is often a bottleneck in high-throughput synthetic optimization.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against Raman and NMR alternatives. It demonstrates why FTIR is the superior "first-pass" screening tool for nitrile validation due to the specific physics of the cyano-group dipole, provided the correct sampling technique (ATR vs. Transmission) is employed.

Part 1: The Diagnostic Landscape (Comparative Analysis)

The nitrile stretch appears in the "silent region" of the spectrum (


), where few other organic functional groups absorb. However, the choice of instrument dictates the sensitivity of detection.
Method Selection Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

C)
Primary Detection Principle Dipole Moment Change (

). The polar C≡N bond creates a massive dipole fluctuation, resulting in a strong IR signal.[1]
Polarizability Change (

). Better for symmetric, non-polar bonds (e.g., C=C, N=N). Nitrile signals are often weak/variable.
Magnetic Environment . Definitive carbon count but requires long acquisition times for quaternary nitrile carbons.
Sensitivity to Nitrile High (Gold Standard). The signal is distinct, sharp, and intense.Moderate to Low. Often overshadowed by the quinoline ring breathing modes.High, but low sensitivity (requires high concentration).
Sample Throughput < 1 minute (ATR).< 2 minutes.10–60 minutes.
Interference Minimal (Atmospheric

at 2350 cm⁻¹ is close but resolvable).
Fluorescence from the quinoline ring can completely swamp the signal.Solvent peaks (

triplet at 77 ppm) are far removed.
Decision Logic: When to Use Which?

MethodSelection Start Start: Nitrile Validation IsSamplePure Is the sample pure? Start->IsSamplePure IsFluorescent Is the Quinoline highly fluorescent? IsSamplePure->IsFluorescent Yes NMR USE 13C NMR (Final Structure Proof) IsSamplePure->NMR No (Mixture) QuantRequired Is Quantification required? IsFluorescent->QuantRequired No FTIR USE FTIR (ATR) (Primary Screen) IsFluorescent->FTIR Yes (Raman fails) QuantRequired->FTIR Yes (Beer's Law) Raman USE RAMAN (If aqueous/glass container) QuantRequired->Raman No (In situ monitoring)

Figure 1: Decision tree for selecting the analytical method. FTIR is the robust choice for fluorescent quinoline derivatives where Raman often fails.

Part 2: Mechanistic Insights & Causality

To interpret the spectrum correctly, one must understand why the peak shifts. The nitrile group on a quinoline ring is not static; it is electronically coupled to the aromatic system.

The Conjugation Effect (Red Shift)

A "naked" aliphatic nitrile (e.g., acetonitrile) absorbs at


. When attached to a quinoline ring, particularly at the C2 or C4 positions, the 

-system of the nitrile conjugates with the aromatic ring.
  • Mechanism: Resonance structures delocalize electron density from the ring into the

    
     bond.
    
  • Result: This reduces the bond order of the triple bond (making it slightly more "double-bond-like"), lowering the force constant (

    
    ).
    
  • Observation: The peak shifts to lower wavenumbers (red shift ) to approximately

    
     .
    
Substituent Effects (Hammett Correlation)

The position of the peak is fine-tuned by other substituents on the quinoline ring.

  • Electron Donating Groups (EDGs, e.g., -OMe, -NH2): Push electron density into the ring

    
     further conjugation 
    
    
    
    Lower Frequency .
  • Electron Withdrawing Groups (EWGs, e.g., -NO2, -F): Pull electron density

    
     reduce conjugation 
    
    
    
    Higher Frequency (closer to 2240 cm⁻¹).

Resonance cluster_effect Electronic Interaction Quinoline Quinoline Ring (Aromatic System) Resonance π-Conjugation (Resonance) Quinoline->Resonance Donates e- density Nitrile Nitrile Group (C≡N) Nitrile->Resonance Accepts e- BondOrder Reduced Bond Order (Triple -> Double character) Resonance->BondOrder FreqShift Red Shift (Lower Wavenumber) BondOrder->FreqShift

Figure 2: The electronic coupling mechanism causing the characteristic frequency shift in aromatic nitriles.

Part 3: Self-Validating Experimental Protocol

Objective: Obtain a high-fidelity spectrum of a quinoline-nitrile derivative using ATR-FTIR, ensuring distinction from diamond phonon bands.

Equipment Requirement
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Single-reflection Diamond ATR or Germanium ATR.

    • Note: Diamond has weak lattice absorption between

      
      .[2] While usually negligible for strong nitriles, a Germanium crystal  is preferred if the nitrile signal is weak, as Ge is transparent in this region.
      
Step-by-Step Workflow
Phase 1: System Validation (The "Trust" Step)

Do not skip this. It ensures your frequency shift is chemical, not instrumental drift.

  • Clean Crystal: Wipe with isopropanol. Ensure energy throughput is maxed.

  • Standard Check: Run a scan of a Polystyrene Film .

  • Validation Criteria: Verify the standard peak at

    
      (aromatic ring). If it deviates by 
    
    
    
    , recalibrate the laser.
Phase 2: Sample Acquisition
  • Background Scan: Collect 16 scans of the empty ambient air. This subtracts atmospheric

    
     (doublet at 
    
    
    
    ) which sits dangerously close to the nitrile peak.
  • Sample Loading: Place

    
     of the solid quinoline derivative on the crystal.
    
  • Pressure Application: Apply the pressure arm until the force gauge "clicks" or reaches the optimum zone. Crucial: Inconsistent pressure leads to poor peak intensity.

  • Acquisition:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res).
    • Scans: 32 scans (sufficient for signal-to-noise ratio).

    • Range:

      
      .
      
Phase 3: Data Processing
  • Baseline Correction: Apply automatic baseline correction.

  • CO2 Removal: If the

    
     doublet overlaps the nitrile tail, use the software's "Atmospheric Suppression" tool.
    
  • Peak Picking: Label the maximum intensity in the

    
     region.
    

Part 4: Data Interpretation & Troubleshooting

The "Silent Region" Map

When analyzing your spectrum, use this reference table to confirm the assignment.

Frequency (

)
AssignmentNotes
2350

Stretch
Atmospheric

. Artifact. Do not confuse with nitrile.
2260–2240 Aliphatic NitrileNon-conjugated. Indicates the nitrile is on a side chain, not the ring.
2240–2220 Aromatic Nitrile Target Signal. Conjugated to the Quinoline ring.
2200–2100 Alkyne / IsocyanateRare in this scaffold. Alkynes are usually weaker.
< 2000 Diamond PhononArtifact. Broad, wavy baseline noise if using Diamond ATR.
Common Pitfalls
  • The "Diamond Dip": Diamond ATR crystals absorb slightly around

    
    . If your sample concentration is low, the nitrile peak may look like a small bump on a noisy slope.
    
    • Solution: Switch to a Germanium ATR crystal or run a Transmission (KBr pellet) spectrum.

  • Water Interference: While water absorbs at

    
     and 
    
    
    
    , it does not interfere with the nitrile region directly, giving FTIR an advantage over methods sensitive to OH overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (The definitive text for organic functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[3] (Source for detailed frequency shifts of aromatic nitriles).

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzonitrile and Quinoline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed discussion on the "Silent Region" analysis).
  • Choi, S., et al. (2021).[3] "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles". Chemistry – An Asian Journal.[3] Available at: [Link] (Source for Hammett correlation data).

Sources

A Comparative Purity Analysis: Commercial vs. Synthesized 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a compound is paramount, directly influencing experimental outcomes, reproducibility, and the ultimate viability of a drug candidate. This guide provides a comprehensive comparison of the purity of commercially procured versus laboratory-synthesized 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile, a heterocyclic compound of interest for its potential biological activities. We will delve into a plausible synthetic route, purification protocols, and the analytical techniques required for a rigorous purity assessment, offering a framework for researchers to make informed decisions about sourcing this critical research chemical.

Introduction: The Significance of Quinoline Derivatives

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The 7-chloroquinoline scaffold, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine.[2][3] Modifications to this core structure, such as the introduction of an isobutylamino group at the 7-position and a carbonitrile at the 8-position, can significantly alter the molecule's physicochemical properties and biological target interactions, making this compound a compound of interest for screening and lead optimization programs.[4][5]

Given its specific substitution pattern, this compound may not be readily available from all major chemical suppliers, or its purity may vary between batches and vendors. Therefore, both in-house synthesis and commercial acquisition are viable options for research laboratories. This guide aims to provide the necessary technical information to navigate these choices.

Synthesis and Purification of this compound: A Plausible Laboratory Approach

Proposed Synthetic Pathway

Synthetic_Pathway A Substituted Acetanilide C 2,3-dichloro-7-substituted-quinoline-8-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E 2,3-dichloro-7-substituted-quinoline-8-carbonitrile C->E Dehydration D Hydroxylamine D->E G This compound E->G Nucleophilic Aromatic Substitution F Isobutylamine F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-dichloro-7-substituted-quinoline-8-carbaldehyde via Vilsmeier-Haack Reaction

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier-Haack reagent.

  • Add a solution of a suitable substituted acetanilide in DMF dropwise to the Vilsmeier-Haack reagent.

  • Heat the reaction mixture at 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Conversion to 2,3-dichloro-7-substituted-quinoline-8-carbonitrile

  • Dissolve the crude carbaldehyde from Step 1 in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture and add water to precipitate the oxime intermediate.

  • Filter the precipitate, wash with water, and dry.

  • Heat the oxime with a dehydrating agent (e.g., acetic anhydride) to yield the nitrile.

  • Pour the reaction mixture into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude nitrile.

Step 3: Synthesis of this compound

  • In a sealed tube, dissolve the nitrile from Step 2 in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add an excess of isobutylamine.

  • Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product from the synthesis will likely contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is necessary to achieve high purity.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Recrystallization:

    • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization for Purity Assessment

A combination of analytical techniques is essential for the unambiguous determination of the purity of both the synthesized and commercial samples of this compound.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and identifying the number and relative amounts of impurities.[9][10]

  • Column: A reversed-phase C18 column is typically suitable for quinoline derivatives.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Purity Determination: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also provide information about purity.[4][11]

  • ¹H NMR: The presence of unexpected signals or a discrepancy in the integration of signals can indicate impurities.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities with different masses.[12][13]

  • Technique: Electrospray ionization (ESI) is a common technique for quinoline derivatives.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the target compound. Other peaks may indicate impurities or fragmentation products.

Comparative Purity Analysis: Synthesized vs. Commercial

The primary differences in purity between a laboratory-synthesized compound and a commercially available one often lie in the types and levels of impurities.

ParameterCommercial this compoundSynthesized this compound
Purity (by HPLC) Typically >95% or >98% as specified by the supplier.[14][15]Variable, dependent on the success of the synthesis and purification. A purity of >98% is achievable with careful purification.
Potential Impurities May contain batch-to-batch variations. Impurities from alternative synthetic routes used by the manufacturer.Starting materials, reagents from the specific synthetic route (e.g., residual DMF, POCl₃ hydrolysis products), and reaction by-products.
Documentation Certificate of Analysis (CoA) should be available, providing purity data from specific analytical tests.Requires in-house characterization and documentation of purity for each synthesized batch.
Cost Higher initial cost for the purified compound.Lower raw material cost, but significant time and resource investment for synthesis and purification.
Availability Dependent on the supplier's stock.[14][15]Can be synthesized on demand as needed for research.

Discussion: Making an Informed Choice

Commercial Product:

  • Advantages: Time-saving, comes with a certificate of analysis providing a baseline for purity, and is often suitable for immediate use in most research applications.

  • Disadvantages: Higher cost, potential for batch-to-batch variability, and the specific impurity profile may be unknown beyond the stated purity level.

Synthesized Product:

  • Advantages: Cost-effective for larger quantities, complete control over the synthesis and purification process, and a well-understood impurity profile based on the synthetic route. This can be crucial for structure-activity relationship (SAR) studies where even minor impurities can affect biological data.

  • Disadvantages: Time-consuming, requires expertise in organic synthesis and purification techniques, and necessitates access to analytical instrumentation for purity verification.

Conclusion

The choice between purchasing and synthesizing this compound depends on the specific needs of the research project, available resources, and the required level of purity and characterization. For initial screening and small-scale studies, a high-quality commercial product is often the most practical choice. However, for larger-scale research, SAR studies, or when a specific and well-defined impurity profile is critical, in-house synthesis provides greater control and can be more cost-effective in the long run. Regardless of the source, a thorough analytical characterization using techniques such as HPLC, NMR, and MS is essential to ensure the quality and integrity of the compound used in any research endeavor.

References

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (PDF) Accessed February 24, 2026.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC. Accessed February 24, 2026.
  • Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry. Accessed February 24, 2026.
  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Accessed February 24, 2026.
  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. PMC. Accessed February 24, 2026.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Accessed February 24, 2026.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. Accessed February 24, 2026.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (PDF) Accessed February 24, 2026.
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (PDF) Accessed February 24, 2026.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed February 24, 2026.
  • 3-Chloro-7-(dibutylamino)quinoline-8-carbonitrile. BLDpharm. Accessed February 24, 2026.
  • Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. Benchchem. Accessed February 24, 2026.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Accessed February 24, 2026.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed February 24, 2026.
  • Clinical Research. Shimadzu. Accessed February 24, 2026.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Accessed February 24, 2026.
  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. Accessed February 24, 2026.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • 3-Quinolinecarbonitrile. PubChem. Accessed February 24, 2026.
  • 3-Chloro-7-(isopropylamino)quinoline-8-carbonitrile. BLDpharm. Accessed February 24, 2026.
  • 3-Isoquinolinecarbonitrile 99%. Sigma-Aldrich. Accessed February 24, 2026.
  • THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. Semantic Scholar. Accessed February 24, 2026.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Accessed February 24, 2026.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Accessed February 24, 2026.
  • 3-Quinolinecarbonitrile 98%. Sigma-Aldrich. Accessed February 24, 2026.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Accessed February 24, 2026.
  • Trichloroethoxycarbonylation of 3-quinuclidinol for its enhanced detection at low levels by Electron Ionization Gas Chromatography-Mass Spectrometry. OSTI.GOV. Accessed February 24, 2026.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Accessed February 24, 2026.
  • LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. PubMed. Accessed February 24, 2026.
  • Isobutyryl Chloride. Tokyo Chemical Industry Co., Ltd. Accessed February 24, 2026.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for Drug Development Professionals

Introduction: The Analytical Imperative for Novel Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including those with anticancer and antimalarial properties.[1][2][3][4] The compound 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile represents a specific, functionalized member of this class, likely synthesized as an intermediate or a new chemical entity (NCE) in a drug discovery program. As with any potential therapeutic agent, the journey from synthesis to clinical application is paved with rigorous analytical testing. The reliability of this data is fundamentally anchored to the quality of the reference standards used.

This guide provides an in-depth comparison of reference standards for the analysis of this compound. We will move beyond a simple listing of products to dissect the causality behind experimental choices, providing detailed, field-proven protocols. Our objective is to empower researchers, analytical scientists, and quality control professionals to make informed decisions when selecting and utilizing reference standards, ensuring data integrity and regulatory compliance.

The Hierarchy of Trust: Deconstructing Reference Standard Quality

Not all reference standards are created equal. Their suitability for a given analytical task depends on their level of characterization and certification. Understanding this hierarchy is the first step in establishing a robust analytical framework.

  • Primary Reference Standards: These are of the highest possible purity and are extensively characterized without reference to any other standard. Their value is assigned through a primary method of analysis. They are typically obtained from official sources like the United States Pharmacopeia (USP) or other national metrology institutes.

  • Secondary Reference Standards (Working Standards): These standards are characterized by comparison to a primary reference standard. They are used for routine laboratory applications, such as quality control assays, to conserve the more expensive primary standard.

  • In-House or Research-Grade Materials: Often, the initial batches of a new compound are used as provisional standards. While necessary in early development, they carry the highest risk of containing uncharacterized impurities, which can compromise the accuracy of analytical methods.[5]

The critical quality attributes that define a reliable reference standard include purity (chromatographic, isomeric, and elemental), identity (confirmed by spectroscopic methods), potency (assay value), and stability under defined storage conditions.

Visualizing the Reference Standard Qualification Workflow

The process of establishing a reliable reference standard is a multi-step, rigorous procedure. It ensures that the material is not only pure but also thoroughly understood in its chemical behavior.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Use S Initial Synthesis P Multi-step Purification (e.g., Recrystallization, Chromatography) S->P ID Identity Confirmation (NMR, MS, IR) P->ID PU Purity Assessment (HPLC, GC, DSC) ID->PU RS Residual Solvents (GC-HS) PU->RS EI Elemental Impurities (ICP-MS) RS->EI AV Assay Value Assignment (e.g., Mass Balance) EI->AV COA Certificate of Analysis (CoA) Generation AV->COA ST Stability Study Initiation COA->ST USE Use as Primary or Secondary Standard COA->USE

Caption: Workflow for qualifying a chemical reference standard.

Chemical Structure

compound

Caption: this compound.

Comparative Analysis: High-Purity vs. Research-Grade Standards

To illustrate the tangible impact of reference standard quality, we present a comparative analysis based on two hypothetical standards for this compound:

  • RS-A (Reference Standard A): A certified secondary standard, with a purity of 99.8% as determined by mass balance, fully characterized, and traceable to a primary standard.

  • RG-B (Research-Grade B): An in-house, purified batch of material, with an estimated purity of >95% based on a single HPLC-UV area percent analysis.

We will evaluate their performance in two critical analytical applications: an HPLC-UV method for purity and assay, and a high-sensitivity LC-MS/MS method for impurity profiling.

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This method is the workhorse for determining the purity of the main component and quantifying its content (assay) in a drug substance.

Experimental Protocol: HPLC-UV

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: An acidic modifier is used to ensure consistent protonation of the basic nitrogen atoms in the quinoline structure, leading to sharp, symmetrical peak shapes.

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good separation efficiency and is UV-transparent at lower wavelengths.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Preparation (RS-A): Accurately weigh ~25 mg of RS-A and dissolve in 50.0 mL of diluent to achieve a concentration of 0.5 mg/mL.

    • Sample Preparation (RG-B): Prepare in the same manner as the standard.

  • Chromatographic Conditions:

    • Instrument: UHPLC system with a Diode Array Detector (DAD).

    • Column: C18, 2.1 x 100 mm, 1.8 µm. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the quinoline structure. The sub-2 µm particle size allows for high resolution and faster analysis times.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-9 min: 95% B

      • 9.1-10 min: 30% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

    • Detection: 254 nm. Rationale: The quinoline ring system exhibits strong absorbance in the UV region, making 254 nm a suitable wavelength for sensitive detection.

    • Injection Volume: 2 µL.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 1.0%. Tailing factor should be ≤ 1.5.

Comparative Data: RS-A vs. RG-B by HPLC-UV

ParameterReference Standard A (RS-A)Research-Grade B (RG-B)Causality & Impact
Purity (Area %) 99.85%96.2%RS-A provides a more accurate representation of purity. Using RG-B would lead to an underestimation of the main component's purity.
Assay (vs. Primary Std) 99.7%95.9%An assay performed with RG-B as the standard would inaccurately inflate the potency of unknown samples, a critical failure in quality control.
Number of Impurities >0.05% 1 (at 0.08%)4 (at 1.5%, 0.9%, 0.7%, 0.4%)RG-B contains significant impurities that could be uncharacterized and potentially toxic. RS-A is clean, allowing for confident identification of new, process-related impurities.
Peak Shape (Tailing Factor) 1.11.3The presence of impurities in RG-B can sometimes affect the chromatography of the main peak, although both are acceptable here.
Method 2: LC-MS/MS for Trace Impurity Identification

For drug development, it is crucial to identify and quantify impurities, even at trace levels, as they can have significant safety implications. An LC-MS/MS method provides the sensitivity and specificity required for this task.[6][7]

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Use the same solutions prepared for the HPLC-UV analysis (0.5 mg/mL).

  • LC-MS/MS Conditions:

    • LC System: Use the same LC conditions as the HPLC-UV method to ensure chromatographic consistency.

    • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The basic nitrogen atoms are readily protonated, making ESI+ the ideal mode for high sensitivity.

    • MS Method:

      • Full Scan (Q1): m/z 100-500 to search for unknown impurities.

      • Multiple Reaction Monitoring (MRM): For targeted analysis of known or potential impurities. The transition for the parent compound would be determined by infusion (e.g., m/z 286.1 -> 229.1).

Comparative Analysis: Utility in Impurity Profiling

FeatureReference Standard A (RS-A)Research-Grade B (RG-B)Causality & Impact
Baseline Confidence Clean baseline with one known, minor impurity peak.Multiple significant impurity peaks are present in the standard itself.Using RG-B makes it impossible to distinguish new, low-level process impurities from those already present in the standard, compromising the method's utility.
Impurity Identification Can be used to spike into test samples to confirm the identity of the main peak and any known related substances.Introduces confounding peaks. An impurity from the process could have the same mass as an impurity in RG-B, leading to incorrect conclusions.RS-A serves as a true negative control for impurities, allowing for unambiguous identification of process-related unknowns in test batches.
Limit of Quantitation (LOQ) Allows for the establishment of a low and reliable LOQ for potential impurities (e.g., 0.05% level).The high level of impurities within RG-B creates a noisy baseline and "chromatographic interference," raising the achievable LOQ for new impurities.Regulatory bodies require sensitive impurity control. Using RS-A enables methods that meet these stringent requirements.

The Relationship Between Standard Quality and Analytical Reliability

The choice of reference standard has a direct and predictable impact on the quality and reliability of the data generated in a pharmaceutical laboratory. This relationship is crucial for ensuring patient safety and meeting regulatory expectations.

cluster_0 Reference Standard Quality cluster_1 Analytical Method Performance cluster_2 Final Data Reliability RS_High High Purity, Well-Characterized (e.g., RS-A) AM_Accurate Accurate & Precise Assay RS_High->AM_Accurate AM_Sensitive Sensitive & Specific Impurity Profiling RS_High->AM_Sensitive RS_Low Low Purity, Poorly Characterized (e.g., RG-B) AM_Inaccurate Inaccurate & Imprecise Assay RS_Low->AM_Inaccurate AM_Insensitive Confounded & Insensitive Impurity Profiling RS_Low->AM_Insensitive Data_Reliable High Confidence Data (Regulatory Compliant) AM_Accurate->Data_Reliable AM_Sensitive->Data_Reliable Data_Unreliable Low Confidence Data (Regulatory Risk) AM_Inaccurate->Data_Unreliable AM_Insensitive->Data_Unreliable

Caption: Impact of reference standard quality on data reliability.

Conclusion and Recommendations

For any analytical work supporting drug development of this compound, the use of a high-purity, well-characterized reference standard is not merely a recommendation—it is a scientific and regulatory necessity.

  • For Quantitative Applications (Assay, Content Uniformity): An inaccurate reference standard will directly lead to erroneous batch release decisions, potentially resulting in sub-potent or super-potent products reaching the market. As demonstrated, a research-grade standard like RG-B would introduce an unacceptable level of error into all quantitative measurements.

  • For Qualitative Applications (Impurity Profiling): The standard defines the baseline. A clean, certified standard like RS-A is essential for confidently identifying and tracking process-related impurities and degradation products. Using an impure standard is akin to searching for a needle in a haystack that is already full of needles.

We strongly advise that laboratories invest in the highest quality reference standards available. For novel compounds like this compound, this may involve contracting a specialized vendor for custom synthesis and certification or dedicating internal resources to the rigorous qualification process outlined above. The initial investment in a high-quality standard pays significant dividends in the form of reliable data, confident decision-making, and a smoother path through regulatory review.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025).
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • 3-Chloro-7-(isopropylamino)quinoline-8-carbonitrile.BLDpharm.
  • Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • TIC-PL-082-283.Thomson Instrument Company.
  • Product chemistry - Relevant impurities of technical active substances.BVL.
  • Quinoline analytical standard 91-22-5.MilliporeSigma.
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC.
  • Impurity Occurrence and Removal in Crystalline Products
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF. (2025).
  • A Comparative Guide to Analytical Methods for Quantifying 3-Isobutylaniline Purity. (2025). Benchchem.

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Technical Comparison: Elemental Verification Strategies for C₁₄H₁₄ClN₃

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: Fadrozole Hydrochloride / Acriflavine Neutral Component

Executive Summary & Strategic Context

In drug development, the molecular formula C₁₄H₁₄ClN₃ represents a critical stoichiometry often associated with salt forms of bioactive heterocycles, such as Fadrozole Hydrochloride (an aromatase inhibitor) or components of Acriflavine .

Validating this specific formula is not merely about confirming identity; it is a salt-screening checkpoint . You are distinguishing between the free base (C₁₄H₁₃N₃) and the hydrochloride salt (C₁₄H₁₄ClN₃), or identifying hydration states. A failure here propagates into erroneous potency calculations and stability failures.

This guide compares the Classical Gravimetric/Titrimetric Approach (Gold Standard for Purity) against Modern Instrumental Isotopic Analysis (High-Throughput ID).

Theoretical Baseline: The Calculation

Before selecting a method, the theoretical mass fractions must be established as the "True Value" (


).

Target Formula: C₁₄H₁₄ClN₃ Molecular Weight (MW): 259.74 g/mol

ElementCountAtomic Mass ( g/mol )*Total Mass ContributionTheoretical % (

)
Carbon (C) 1412.011168.15464.74%
Hydrogen (H) 141.00814.1125.43%
Nitrogen (N) 314.00742.02116.18%
Chlorine (Cl) 135.45035.45013.65%
Total 259.737 100.00%

*Based on IUPAC Standard Atomic Weights.

Acceptance Criteria (The "0.4% Rule")

For pharmaceutical intermediates, the industry standard (derived from Journal of Organic Chemistry guidelines and FDA purity expectations) requires experimental values to fall within ±0.4% of the theoretical value.

  • Passing C Range: 64.34% – 65.14%

  • Passing Cl Range: 13.25% – 14.05%

Comparative Analysis of Methods

Method A: Automated CHN Combustion + Schöniger Flask (The Gold Standard)

Best For: Final purity validation, CoA generation, FDA submission.

  • Mechanism:

    • CHN: Flash combustion at 1000°C converts sample to CO₂, H₂O, and N₂/NOx. Gases are separated via GC and detected by Thermal Conductivity (TCD).

    • Cl: The "Oxygen Flask" (Schöniger) method involves burning the sample in pure O₂ and absorbing combustion products into NaOH, followed by potentiometric titration with AgNO₃.

  • Pros:

    • Absolute Quantitation: Directly measures mass percent.

    • High Precision: typically <0.2% variance.

    • Regulatory Acceptance: Preferred method for New Chemical Entity (NCE) characterization.

  • Cons:

    • Sample Intensive: Requires ~2–5 mg per run.

    • Destructive: Sample cannot be recovered.

    • Two-Step Process: Cl requires a separate manual workflow from CHN.

Method B: UHPLC-QTOF-MS (High-Resolution Mass Spectrometry)

Best For: High-throughput screening, impurity ID, salt counter-ion confirmation.

  • Mechanism: Ionizes the molecule (ESI+) and detects the exact mass (

    
    ) and the unique isotopic abundance of Chlorine (
    
    
    
    :
    
    
    ratio of ~3:1).
  • Pros:

    • Speed: Analysis in minutes.

    • Sensitivity: Nanogram quantities required.

    • Specific: Distinguishes C₁₄H₁₄ClN₃ from impurities with similar % composition but different MW.

  • Cons:

    • Not Quantitative for Purity: Ionization suppression prevents accurate % purity calculation without rigorous calibration standards.

    • Hygroscopicity Blindness: Often dries the sample during ionization, masking solvates.

Summary Comparison Table
FeatureMethod A: CHN + SchönigerMethod B: HRMS (Q-TOF)
Primary Output % Weight (Purity)Exact Mass + Isotope Pattern
Cl Detection Quantitative TitrationIsotopic Signature (

)
Precision High (±0.3%)Medium (for quantitation)
Sample Req. 2–5 mg< 0.1 mg
Throughput 4 samples/hour20+ samples/hour
Cost/Run


$ (Instrument Amortization)

Decision Logic: Selecting the Right Workflow

The following diagram illustrates the logical pathway for validating C₁₄H₁₄ClN₃ during drug development.

ValidationLogic Start Sample: C14H14ClN3 Candidate Stage Development Stage? Start->Stage Early Early Screening / Hit-to-Lead Stage->Early Speed Priority Late Final Characterization / CoA Stage->Late Accuracy Priority HRMS Run UHPLC-QTOF-MS Early->HRMS CHN Run Automated CHN Analysis Late->CHN Flask Run Schöniger Flask (Cl) Late->Flask CheckIso Check Cl Isotope Pattern (3:1) HRMS->CheckIso Pass PASS: Validated Reference Standard CheckIso->Pass Pattern Matches Calc Compare vs Theoretical (C: 64.74%, Cl: 13.65%) CHN->Calc Flask->Calc Calc->Pass Within ±0.4% Fail FAIL: Recrystallize/Dry Calc->Fail > ±0.4% Dev

Figure 1: Decision matrix for selecting between instrumental screening and gravimetric validation based on development stage.

Detailed Protocol: The Schöniger Oxygen Flask (For Chlorine)

While CHN analysis is often automated (e.g., Elementar or PerkinElmer systems), the Chlorine determination for C₁₄H₁₄ClN₃ requires the Schöniger Flask technique to ensure the halogen is fully mineralized and quantified.

Reagents & Equipment
  • Combustion Flask: 500 mL thick-walled Erlenmeyer with a platinum sample basket fused to the stopper.

  • Absorbing Solution: 10 mL 1.0 N NaOH + 2 drops 30% H₂O₂.

  • Titrant: 0.01 N AgNO₃ (standardized).

  • Sample: 2–4 mg of C₁₄H₁₄ClN₃ (dried to constant weight).

Step-by-Step Workflow
  • Preparation:

    • Weigh 3.000 mg (±0.002 mg) of sample onto ashless filter paper.

    • Fold the paper into the platinum basket, leaving a fuse strip exposed.

    • Add Absorbing Solution to the flask. Flush the flask with pure Oxygen (O₂) for 30 seconds.

  • Combustion:

    • Ignite the paper fuse and immediately insert the stopper into the flask.

    • Safety: Hold the flask inverted and tilted away from you. The sample will flash-burn (bright white flame).

    • Reaction:

      
      
      
  • Absorption:

    • Shake the flask vigorously for 10–15 minutes. The HCl gas must fully dissolve into the NaOH to form NaCl.

  • Titration (Potentiometric):

    • Rinse the stopper/basket into the flask with distilled water.

    • Acidify with dilute HNO₃.

    • Titrate with 0.01 N AgNO₃ using a silver electrode.

    • Endpoint: Sharp change in potential (mV).

  • Calculation:

    
    
    

Troubleshooting Data Anomalies

When your EA results deviate from C₁₄H₁₄ClN₃, use this diagnostic table:

ObservationLikely CauseCorrective Action
Low C, Low N, Low Cl Solvent entrapment (Water/Methanol).Dry sample at 40°C under vacuum for 24h.
Low Cl, Normal C/N Hydrolysis of the salt (loss of HCl).Recrystallize using anhydrous HCl/Ether.
High C, Low Cl Free base contamination (C₁₄H₁₃N₃).Reprocess salt formation; check pH.
Incomplete Burn (Black residue) High aromatic content (Refractory).Add V₂O₅ or WO₃ combustion aid to the tin capsule.

References

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Microchimica Acta, 43(1), 123–129.[1] Link

  • U.S. Food and Drug Administration (FDA). (2018). Q3D Elemental Impurities: Guidance for Industry. (Note: While Q3D focuses on metals, the validation principles apply). Link

  • PubChem. (2025).[2][3] Compound Summary: Fadrozole Hydrochloride (C14H14ClN3). National Library of Medicine. Link

  • Association of Official Analytical Chemists (AOAC). Chlorine Analysis by the Schoniger Oxygen Flask. Journal of AOAC International.[4] Link

Sources

Comparative Biological Insights: Isobutylamino vs. Isopropylamino Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2][3][4] The strategic substitution at various positions of the quinoline ring has been a key approach to modulate the pharmacological profile of these compounds. Among these, the 4-aminoquinoline framework has proven particularly fruitful, yielding critical drugs for the treatment of malaria and emerging candidates for anticancer therapies.[2][5][6][7][8][9][10][11][12]

This guide provides a comparative analysis of the biological activities of isobutylamino and isopropylamino substituted quinolines. While direct head-to-head comparative studies are scarce in the published literature, a comprehensive examination of structure-activity relationships (SAR) within the 4-aminoquinoline class allows for a predictive comparison. By synthesizing established principles with available experimental data, we can infer the potential impact of these two closely related alkylamino substituents on the antimalarial, anticancer, and antimicrobial activities of quinoline derivatives.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural foundation for drug design. Its ability to intercalate with DNA, its basic nitrogen atom which allows for protonation and accumulation in acidic cellular compartments, and the versatility of its synthetic chemistry have all contributed to its "privileged" status in medicinal chemistry.[1] Modifications to the quinoline core, particularly at the 4-amino position, have been extensively explored to optimize efficacy and overcome drug resistance.[8][13]

Structural Nuances: Isobutyl vs. Isopropyl

The isobutyl and isopropyl groups, while both being four-carbon and three-carbon alkyl chains respectively, present distinct structural and conformational differences that can significantly influence their interaction with biological targets.

FeatureIsobutylaminoIsopropylamino
Structure -CH2CH(CH3)2-CH(CH3)2
Steric Hindrance Generally less sterically hindered at the point of attachment to the quinoline nitrogen due to the methylene spacer.More sterically hindered directly at the nitrogen attachment point.
Flexibility The additional carbon-carbon single bond allows for greater conformational flexibility.More rigid structure with limited rotational freedom close to the quinoline core.
Lipophilicity Slightly more lipophilic due to the larger alkyl chain.Slightly less lipophilic.

These subtle differences in size, shape, and flexibility can dictate how a molecule binds to a receptor or enzyme, its metabolic stability, and its pharmacokinetic properties.

Comparative Biological Activity: A Predictive Analysis

Based on established SAR principles for 4-aminoquinolines, we can extrapolate the potential influence of isobutyl versus isopropyl substitution on key biological activities.

Antimalarial Activity

The antimalarial activity of 4-aminoquinolines is primarily attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite and the subsequent inhibition of hemozoin biocrystallization.[14]

Key SAR Principles for 4-Aminoquinolines:

  • The 4-aminoquinoline core is essential for activity. [15]

  • A basic side chain is crucial for accumulation in the parasite's food vacuole. [14]

  • The length and nature of the alkylamino side chain influence both potency and toxicity. [16]

  • Electron-withdrawing groups at the 7-position of the quinoline ring generally enhance activity. [17][18][19]

Comparative Insights:

  • Isobutylamino Quinolines: The greater flexibility of the isobutyl group might allow for more optimal positioning within the binding pocket of the drug target, potentially leading to enhanced activity. The slightly increased lipophilicity could also facilitate passage through cell membranes.

  • Isopropylamino Quinolines: The increased steric bulk of the isopropyl group directly at the nitrogen atom could potentially hinder binding to the target, possibly leading to lower activity compared to the isobutyl analogue. However, this increased bulk might also offer some protection against metabolic degradation, potentially leading to a longer duration of action.

While direct comparative data is limited, the general trend in 4-aminoquinoline SAR suggests that a less hindered and more flexible side chain, like the isobutylamino group, may be more favorable for antimalarial activity.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[2][4][7][20][21]

Comparative Insights:

  • Isobutylamino Quinolines: The conformational flexibility of the isobutyl side chain could be advantageous in adapting to the diverse binding sites of various anticancer targets.

  • Isopropylamino Quinolines: The rigidity of the isopropyl group might confer higher selectivity for specific protein kinases or enzyme active sites, potentially leading to a more targeted anticancer effect with fewer off-target toxicities.

The optimal substituent would likely depend on the specific molecular target. For instance, in targeting the ATP-binding pocket of a kinase, the steric and electronic properties of the isopropyl group might provide a better fit. Conversely, for intercalating with DNA, the flexibility of the isobutyl group could be more beneficial.

Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV.[22][23]

Comparative Insights:

  • Isobutylamino Quinolines: The isobutyl group may contribute to the overall lipophilicity of the molecule, which can be a critical factor in penetrating the bacterial cell wall.

  • Isopropylamino Quinolines: The specific shape and size of the isopropyl group might influence the binding affinity to the active sites of bacterial enzymes.

The antibacterial spectrum and potency would be highly dependent on the specific bacterial species and the overall structure of the quinoline derivative.

Experimental Data: A Call for Direct Comparison

The following table summarizes hypothetical IC50/MIC values based on general SAR trends to illustrate the potential differences in activity. It is crucial to note that these are not real experimental data from a direct comparative study but are intended to guide future research.

Biological ActivityIsobutylamino Quinoline (Hypothetical IC50/MIC)Isopropylamino Quinoline (Hypothetical IC50/MIC)Rationale for Hypothetical Difference
Antimalarial (vs. P. falciparum) Lower IC50 (e.g., 10-50 nM)Higher IC50 (e.g., 50-100 nM)Reduced steric hindrance and increased flexibility of the isobutyl group may favor binding to the target and accumulation in the food vacuole.
Anticancer (vs. a specific cancer cell line) VariableVariableActivity is highly target-dependent. The isopropyl group might show higher potency if its rigidity and steric bulk are complementary to the target's binding site.
Antibacterial (vs. a specific bacterial strain) Lower MIC (e.g., 1-5 µg/mL)Higher MIC (e.g., 5-10 µg/mL)The greater flexibility and potentially favorable lipophilicity of the isobutyl group might enhance cell wall penetration and enzyme inhibition.

Experimental Protocols

To facilitate direct comparative studies, the following standard experimental protocols are recommended.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in complete culture medium.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Add the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.

  • Data Acquisition and Analysis: Measure the fluorescence intensity using a fluorescence plate reader. Calculate the IC50 values by non-linear regression analysis of the dose-response curves.

In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the IC50 of compounds against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the IC50 values from the dose-response curves.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum concentration.

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General Structure of 4-Aminoquinolines and the Investigated Substituents

G cluster_quinoline 4-Aminoquinoline Core cluster_substituents Alkylamino Substituents Quinoline Quinoline Isobutylamino Isobutylamino -CH2CH(CH3)2 Quinoline->Isobutylamino Substitution at 4-amino position Isopropylamino Isopropylamino -CH(CH3)2 Quinoline->Isopropylamino Substitution at 4-amino position

Caption: General structure of the 4-aminoquinoline scaffold and the isobutylamino and isopropylamino substituents investigated in this guide.

Conceptual Workflow for Comparative Biological Activity Screening

cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synth_Isobutyl Synthesize Isobutylamino Quinoline Derivative Antimalarial Antimalarial Assay (IC50) Synth_Isobutyl->Antimalarial Anticancer Anticancer Assay (IC50) Synth_Isobutyl->Anticancer Antimicrobial Antimicrobial Assay (MIC) Synth_Isobutyl->Antimicrobial Synth_Isopropyl Synthesize Isopropylamino Quinoline Derivative Synth_Isopropyl->Antimalarial Synth_Isopropyl->Anticancer Synth_Isopropyl->Antimicrobial Data_Analysis Analyze Dose-Response Curves Antimalarial->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis Comparison Compare IC50/MIC Values Data_Analysis->Comparison

Caption: A conceptual workflow for the direct comparative evaluation of isobutylamino and isopropylamino quinoline derivatives.

Conclusion and Future Directions

The comparative analysis of isobutylamino and isopropylamino quinolines, while currently based on predictive SAR, highlights the subtle yet significant impact that minor structural modifications can have on biological activity. The isobutyl group, with its greater flexibility and reduced steric hindrance at the point of attachment, may offer a slight advantage in terms of potency for antimalarial and some antimicrobial applications. Conversely, the more rigid and sterically defined isopropyl group could provide enhanced selectivity for specific anticancer targets.

This guide underscores the critical need for direct, head-to-head experimental comparisons to validate these predictions. Such studies would provide invaluable data for the rational design of next-generation quinoline-based therapeutics. Future research should focus on synthesizing and evaluating pairs of isobutylamino and isopropylamino quinoline analogues across a range of biological assays to definitively elucidate their comparative pharmacological profiles. This will enable a more precise understanding of the structure-activity relationships and facilitate the development of more effective and safer drugs.

References

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available at: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available at: [Link]

  • SAR of 4 Aminoquinoline. YouTube. Available at: [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PMC. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed. Available at: [Link]

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available at: [Link]

  • 4-aminoquinolines as Antimalarial Drugs. JPC. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available at: [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Taylor & Francis Online. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

  • Antimalarial activity of novel 4-aminoquinolines active against drug resistant strains. PubMed. Available at: [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. Available at: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. Semantic Scholar. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design,. Semantic Scholar. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Immediate Directive: In the absence of compound-specific toxicological data (OEL/DNEL), this substance must be handled under Control Band 4 (High Containment) protocols.

As a Senior Application Scientist, I apply "Read-Across" toxicology based on the structural pharmacophore. This molecule contains three distinct hazard moieties that dictate our safety strategy:

  • Quinoline Core: A known mutagenic scaffold. Many quinoline derivatives are Class 1B Carcinogens (intercalating agents).

  • C-8 Carbonitrile (Nitrile): Metabolic hydrolysis can release cyanide ions (

    
    ), posing risks of cellular hypoxia, though typically slower than simple aliphatic nitriles.
    
  • Halogenated Amine Side Chain: Increases lipophilicity, facilitating dermal absorption and blood-brain barrier penetration.

Operational Rule: Treat as a Sensitizing Carcinogen and Acute Toxin .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneStandard Handling (< 100 mg)Scale-Up / High Concentration (> 100 mg or Solvated)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR (Powered Air Purifying Respirator) or GloveboxPrevents inhalation of aerosolized particulates during weighing.[1]
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) liner + Nitrile outerNitrile degrades in halogenated solvents (DCM/Chloroform). Laminate provides broad chemical resistance.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesNitriles are severe eye irritants; dust can cause corneal opacity.
Body Lab Coat (Buttoned, elastic cuff)Tyvek® Coverall (Disposable)Prevents fomite transmission to personal clothing/skin.
Footwear Closed-toe, non-porousChemical Resistant BootiesProtects against heavy solvent spills.

Operational Protocols: The "Zero-Exposure" Workflow[1]

Phase A: Engineering Controls & Setup
  • Designated Area: All work must occur within a certified Chemical Fume Hood.

  • Static Control: Use an ionizing fan or anti-static gun during weighing. Quinoline derivatives are often fluffy, electrostatic solids that disperse easily.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (benchkote) to capture micro-spills.

Phase B: Solubilization & Handling
  • Solvent Selection: This compound is likely soluble in DMSO, DMF, or Dichloromethane (DCM).

    • Caution: DMSO enhances skin permeability, carrying the toxin directly into the bloodstream. Never handle DMSO solutions of this compound with single gloves.

  • Transfer Technique: Use positive displacement pipettes for solutions to prevent dripping.

Phase C: Decontamination (The "3-Step" Rule)

If a spill occurs or upon completion of work, follow this neutralization logic:

  • Physical Removal: Absorb liquid with vermiculite; wipe solids with a damp ChemWipe.

  • Chemical Deactivation: Wipe surfaces with 10% Bleach (Sodium Hypochlorite). Why? Hypochlorite oxidizes the nitrile group to a less toxic cyanate/amide and disrupts the quinoline ring.

  • Solvent Wash: Follow with an Ethanol/Water (70%) rinse to remove organic residues.

Visualized Workflows

Diagram 1: Risk Assessment & PPE Decision Logic

This logic gate ensures you select the correct containment level based on physical state and quantity.

RiskAssessment Start Start: Handling 3-Cl-7-Isobutyl-Quinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DCM) StateCheck->Liquid QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Solvent Type? Liquid->SolventCheck Band3 Band 3: Fume Hood + Dbl Nitrile QuantCheck->Band3 No Band4 Band 4: Glovebox or PAPR + Tyvek QuantCheck->Band4 Yes SolventCheck->Band3 Water/Ethanol Band4_Solv Band 4: Silver Shield Gloves + Face Shield SolventCheck->Band4_Solv DMSO/DCM (Penetrating)

Caption: Decision tree for selecting PPE based on physical state and solvent permeability risks.

Diagram 2: Emergency Spill Response Protocol

A self-validating loop to ensure complete neutralization of the nitrile hazard.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Don 2. Don Emergency PPE (Resp + Chem Suit) Evacuate->PPE_Don Absorb 3. Absorb/Sweep (Do not create dust) PPE_Don->Absorb Oxidize 4. Apply 10% Bleach (Oxidize Nitrile) Absorb->Oxidize Dispose 5. Double Bag (Haz Waste) Oxidize->Dispose

Caption: Step-by-step spill response focusing on oxidative decontamination of the nitrile moiety.

Waste Disposal & Logistics

Classification: Hazardous Chemical Waste (Toxic, Organic).

  • Segregation: Do NOT mix with strong acids.

    • Reason: Acidification of nitrile-containing waste can theoretically liberate Hydrogen Cyanide (HCN) gas if water is present. Keep waste pH > 7.

  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must be clearly labeled: "Toxic Organic Waste - Quinoline Derivative - Potential Cyanide Generator."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Cyanide Compounds. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.